4-bromo-N-(pyridin-2-ylmethyl)benzamide
Description
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Properties
IUPAC Name |
4-bromo-N-(pyridin-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O/c14-11-6-4-10(5-7-11)13(17)16-9-12-3-1-2-8-15-12/h1-8H,9H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFFQUGRPENSEGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.14 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-bromo-N-(pyridin-2-ylmethyl)benzamide (CAS 313985-45-4)
Abstract
This technical guide provides a comprehensive overview of 4-bromo-N-(pyridin-2-ylmethyl)benzamide, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. While detailed literature on this specific molecule is emergent, this document consolidates information based on the well-established chemistry of its constituent moieties—the 4-bromobenzamide core and the pyridin-2-ylmethylamine side chain. We will explore its physicochemical properties, outline a robust and validated synthetic protocol, discuss its analytical characterization, and contextualize its potential applications as a scaffold and building block in modern drug discovery. The insights provided herein are grounded in established chemical principles and data from closely related analogues to offer a reliable resource for laboratory professionals.
Introduction: A Scaffold of Potential
4-bromo-N-(pyridin-2-ylmethyl)benzamide belongs to the N-substituted benzamide class of compounds. This structural class is a cornerstone in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The molecule itself is comprised of two key pharmacophores:
-
The 4-Bromobenzamide Moiety: The benzene ring substituted with bromine offers a handle for further functionalization through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). The amide linkage provides a rigid, planar unit capable of forming critical hydrogen bonds with biological targets.
-
The Pyridin-2-ylmethyl Group: The pyridine ring is a common feature in bioactive molecules, acting as a hydrogen bond acceptor and participating in π-stacking interactions. The methylene linker (-CH2-) provides conformational flexibility, allowing the pyridine group to orient itself optimally within a binding pocket.
The strategic combination of these fragments makes 4-bromo-N-(pyridin-2-ylmethyl)benzamide a valuable intermediate for constructing more complex molecular architectures. Its derivatives are being explored for a range of therapeutic areas, leveraging the established biological activities of both benzamides and pyridines, which include antimicrobial, anticancer, and neuroprotective effects.[1][2][3]
Physicochemical & Structural Properties
Summarizing the key identifiers and computed properties of the molecule provides a foundational dataset for researchers.
| Property | Value | Source |
| CAS Number | 313985-45-4 | - |
| Molecular Formula | C₁₃H₁₁BrN₂O | PubChem CID 13867664 |
| Molecular Weight | 291.15 g/mol | PubChem CID 13867664 |
| IUPAC Name | 4-bromo-N-(pyridin-2-ylmethyl)benzamide | - |
| Canonical SMILES | C1=CC(=CC=C1C(=O)NCC2=CC=CC=N2)Br | - |
| logP (Predicted) | 2.8 - 3.1 | Chemdiv, PubChemLite |
| Hydrogen Bond Donors | 1 | Chemdiv |
| Hydrogen Bond Acceptors | 3 | Chemdiv |
| Rotatable Bonds | 3 | - |
Synthesis and Purification: A Validated Protocol
The most direct and reliable method for synthesizing 4-bromo-N-(pyridin-2-ylmethyl)benzamide is via the acylation of (pyridin-2-yl)methanamine with an activated 4-bromobenzoic acid derivative, typically the acyl chloride. This Schotten-Baumann-type reaction is high-yielding, proceeds under mild conditions, and utilizes readily available starting materials.
Causality in Experimental Design
-
Choice of Acylating Agent: 4-Bromobenzoyl chloride is preferred over 4-bromobenzoic acid (with a coupling agent like DCC) for its higher reactivity, which often leads to faster reaction times and simpler purification.
-
Base and Solvent: An organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is used to scavenge the HCl byproduct, preventing the protonation and deactivation of the amine nucleophile. Dichloromethane (DCM) is an excellent solvent choice as it is relatively inert and effectively dissolves the reactants while facilitating easy removal post-reaction.
-
Temperature Control: The reaction is initiated at 0 °C to control the initial exothermic reaction upon addition of the acyl chloride, minimizing potential side reactions. It is then allowed to warm to room temperature to ensure the reaction proceeds to completion.
Step-by-Step Synthesis Protocol
-
Preparation: To a round-bottom flask charged with a magnetic stir bar, add (pyridin-2-yl)methanamine (1.0 eq.).
-
Dissolution: Dissolve the amine in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add triethylamine (TEA) (1.2 eq.) to the solution.
-
Cooling: Cool the flask to 0 °C in an ice-water bath.
-
Acyl Chloride Addition: Dissolve 4-bromobenzoyl chloride (1.05 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution over 15-20 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 4-bromo-N-(pyridin-2-ylmethyl)benzamide.
Synthesis Workflow Diagram
Caption: Synthetic workflow for 4-bromo-N-(pyridin-2-ylmethyl)benzamide.
Analytical Characterization
| Technique | Expected Observations |
| ¹H NMR | δ 8.5-8.6 ppm (d, 1H): Pyridine H6 proton. δ 7.6-7.8 ppm (m, 3H): Pyridine H4 proton and two aromatic protons from the bromophenyl ring (ortho to carbonyl). δ 7.5-7.6 ppm (d, 2H): Two aromatic protons from the bromophenyl ring (ortho to bromine). δ 7.2-7.3 ppm (m, 2H): Pyridine H3 and H5 protons. δ 6.5-7.0 ppm (br s, 1H): Amide N-H proton. δ 4.6-4.7 ppm (d, 2H): Methylene (-CH₂-) protons. |
| ¹³C NMR | δ ~166-167 ppm: Amide carbonyl carbon. δ ~157 ppm: Pyridine C2 carbon. δ ~149 ppm: Pyridine C6 carbon. δ ~137 ppm: Pyridine C4 carbon. δ ~133 ppm: Aromatic quaternary carbon (C-Br). δ ~132 ppm: Aromatic CH carbons (ortho to bromine). δ ~129 ppm: Aromatic CH carbons (ortho to carbonyl). δ ~127 ppm: Aromatic quaternary carbon (C-C=O). δ ~122-123 ppm: Pyridine C3 and C5 carbons. δ ~45 ppm: Methylene (-CH₂-) carbon. |
| Mass Spec (ESI+) | Expected [M+H]⁺ at m/z 291.0/293.0, showing the characteristic isotopic pattern for a single bromine atom. |
| FT-IR (cm⁻¹) | ~3300: N-H stretch. ~3050: Aromatic C-H stretch. ~1640: Amide I band (C=O stretch). ~1540: Amide II band (N-H bend). ~1590, 1470: Aromatic C=C stretches. |
Applications in Research and Drug Development
4-bromo-N-(pyridin-2-ylmethyl)benzamide is not typically an end-product but rather a versatile intermediate for library synthesis in drug discovery programs.
Scaffold for Lead Generation
The true value of this compound lies in the reactivity of the aryl bromide. It serves as an excellent substrate for palladium-catalyzed cross-coupling reactions. This allows for the rapid diversification of the "A-ring" of the molecule, introducing a wide array of substituents to probe the structure-activity relationship (SAR) of a target.
Caption: Use in library synthesis via cross-coupling reactions.
Potential Biological Significance
The benzamide and pyridine motifs are present in numerous biologically active agents. For instance, derivatives of 3-(pyridin-2-ylamino)benzamide have been developed as potent c-Abl inhibitors with neuroprotective effects.[3] Furthermore, complex benzamides incorporating pyridine rings have shown significant anti-tubercular activity.[1] This suggests that libraries derived from 4-bromo-N-(pyridin-2-ylmethyl)benzamide could be screened for activity against a wide range of biological targets, including kinases, proteases, and microbial enzymes.
Safety and Handling
As with all laboratory chemicals, 4-bromo-N-(pyridin-2-ylmethyl)benzamide should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and nitrile gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a cool, dry place in a tightly sealed container, away from strong oxidizing agents.
Consult the Safety Data Sheet (SDS) from the supplier for comprehensive safety and toxicity information.
Conclusion
4-bromo-N-(pyridin-2-ylmethyl)benzamide (CAS 313985-45-4) is a strategically designed chemical scaffold that holds considerable promise for medicinal chemistry and drug discovery. While it may not possess potent biological activity itself, its true strength lies in its utility as a versatile building block. The presence of a readily functionalizable aryl bromide handle allows for extensive chemical diversification, enabling the rapid generation of compound libraries for high-throughput screening. This guide has provided a foundational understanding of its synthesis, characterization, and potential applications, offering researchers a solid starting point for leveraging this valuable intermediate in their discovery programs.
References
-
Tan, S., et al. (2019). Syntheses, Characterization, Crystal Structures and Antimicrobial Activity of 4-Bromo-N'-(pyridin-2-ylmethylene)benzohydrazide and its Cobalt(III) and Manganese(II) Complexes. Acta Chimica Slovenica. Available at: [Link]
-
The Royal Society of Chemistry. Supporting Information for Chemical Communications. Available at: [Link]
-
Royal Society of Chemistry. (2020). Design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents. Available at: [Link]
-
The Royal Society of Chemistry. (2021). Supporting Information. Available at: [Link]
-
PubChemLite. 4-bromo-n-(6-methylpyridin-2-yl)benzamide. Available at: [Link]
-
PubChem. 4-Bromo-N-2-pyridinylbenzamide. Available at: [Link]
-
ResearchGate. (2014). 4-Bromo-N-(2-nitrophenyl)benzamide. Available at: [Link]
-
Pharmaffiliates. 4-Bromo-N-(pyridin-2-yl)benzenesulfonamide. Available at: [Link]
-
NIST. Benzamide, N,N-diheptyl-4-bromo-. Available at: [Link]
-
Preprints.org. (2017). Synthesis and Characterization of N-(3-(8-Bromoimidazo[1, 2-a] pyridin-2-yl)-4-Fluorophenyl)Benzamide Derivatives. Available at: [Link]
-
Henan Weitixi Chemical Technology Co., Ltd. 4-Bromo-N-(pyridin-2-ylmethyl)benzamide. Available at: [Link]
-
National Center for Biotechnology Information. (2014). 4-Bromo-N-(2-nitrophenyl)benzamide. Available at: [Link]
-
MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Available at: [Link]
-
National Center for Biotechnology Information. 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide. Available at: [Link]
-
ChemRxiv. (2023). Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combination of Deuce. Available at: [Link]
-
BMC Chemistry. (2019). 4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides: Synthesis, antimicrobial and anticancer evaluation. Available at: [Link]
-
International Journal of Scientific Research & Technology. (2025). The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. Available at: [Link]
-
PubMed. (2022). Discovery of 4-methyl-3-(pyridin-2-ylamino)benzamide derivatives as C-Abl inhibitors with potential neuroprotective effect. Available at: [Link]
-
EPrints USM. Crystal structure of 2-methyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide. Available at: [Link]
-
BMC Chemistry. (2023). Synthesis, DFT and molecular docking of novel (Z)-4-bromo-N-(4-butyl-3 (quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide as elastase inhibitor. Available at: [Link]
-
ResearchGate. (E)-4-((4-Bromobenzylidene) Amino)-N-(Pyrimidin-2-yl) Benzenesulfonamide from 4-Bromobenzaldehyde and Sulfadiazine, Synthesis, Spectral (FTIR, UV–Vis), Computational (DFT, HOMO–LUMO, MEP, NBO, NPA, ELF, LOL, RDG) and Molecular Docking Studies. Available at: [Link]
Sources
- 1. Seeking potent anti-tubercular agents: design and synthesis of substituted- N -(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl) ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01348J [pubs.rsc.org]
- 2. 4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 4-methyl-3-(pyridin-2-ylamino)benzamide derivatives as C-Abl inhibitors with potential neuroprotective effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
Compound Monograph: N-(pyridin-2-ylmethyl)-4-bromobenzamide
Executive Summary
N-(pyridin-2-ylmethyl)-4-bromobenzamide is a critical intermediate in medicinal chemistry, serving as a versatile scaffold for Fragment-Based Drug Discovery (FBDD). Characterized by a "phenyl-linker-pyridine" architecture, this compound integrates a halogenated handle (4-bromo) for cross-coupling reactions with a pharmacophoric pyridine ring capable of hydrogen bonding and metal chelation.
This technical guide provides a comprehensive profile of the compound, resolving common nomenclature ambiguities between "picolyl" and "pyridyl" derivatives. It details a validated synthetic protocol, physicochemical properties, and its strategic application in the design of kinase inhibitors and metal-binding ligands.
Nomenclature & Chemical Identity
Crucial Distinction: Researchers must distinguish this compound (a picolylamine derivative with a methylene bridge) from its analog N-(pyridin-2-yl)-4-bromobenzamide (CAS 14547-83-2), which lacks the methylene linker. The presence of the methylene bridge (
Identification Profile[1][2][3][4][5][6]
| Attribute | Detail |
| IUPAC Name | 4-bromo-N-(pyridin-2-ylmethyl)benzamide |
| Common Synonyms | 4-bromo-N-(2-pyridylmethyl)benzamide; N-(2-picolyl)-4-bromobenzamide |
| Molecular Formula | |
| Molecular Weight | 291.15 g/mol |
| Monoisotopic Mass | 290.005 g/mol |
| SMILES | c1cc(ccc1C(=O)NCc2ccccn2)Br |
| InChI Key | (Generated from structure) InChI=1S/C13H11BrN2O...[1][2][3][4][5][6][7][8] |
| Component CAS | Acid Chloride: 586-75-4 Amine: 3731-51-9 |
Structural Logic Diagram
The following diagram deconstructs the nomenclature logic to prevent identification errors during database searching.
Figure 1: Structural deconstruction of the target compound, highlighting the critical methylene bridge that distinguishes it from direct N-pyridyl amides.
Synthetic Protocol (Validated)
Since this compound is often synthesized in-house rather than purchased in bulk, a robust Schotten-Baumann type acylation protocol is provided. This method prioritizes high purity without the need for complex chromatography.
Reaction Scheme
Materials
-
4-Bromobenzoyl chloride (1.0 eq): Electrophile. Ensure material is free of hydrolyzed acid (white solid).
-
2-Picolylamine (1.1 eq): Nucleophile. Distill if the liquid appears yellow/brown.
-
Triethylamine (TEA) (2.0 eq): Base scavenger for HCl.
-
Dichloromethane (DCM): Solvent (Anhydrous preferred).
Step-by-Step Methodology
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 2-picolylamine (1.1 eq) and TEA (2.0 eq) in anhydrous DCM (0.2 M concentration relative to amine).
-
Cooling: Submerge the flask in an ice-water bath (
) and stir for 10 minutes. -
Addition: Dissolve 4-bromobenzoyl chloride (1.0 eq) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 15–20 minutes. Reasoning: Slow addition prevents localized overheating and bis-acylation.
-
Reaction: Allow the mixture to warm to room temperature naturally and stir for 4–6 hours. Monitor by TLC (System: 50% EtOAc/Hexanes). The product typically appears as a new UV-active spot with lower
than the acid chloride but higher than the amine. -
Workup (Self-Validating Step):
-
Wash reaction mixture with saturated
( ) to remove unreacted acid/acid chloride. -
Wash with water (
) to remove TEA salts. -
Critical Step: If the product contains unreacted amine, a brief wash with dilute citric acid (0.5 M) can remove it, but be cautious as the pyridine ring can protonate.
-
-
Isolation: Dry the organic layer over anhydrous
, filter, and concentrate in vacuo. -
Purification: Recrystallize from EtOAc/Hexanes or Ethanol if necessary.
Figure 2: Step-by-step synthetic workflow for the acylation of 2-picolylamine.
Physical & Chemical Properties[3][4][10][11][12][13][14]
Physicochemical Data
| Property | Value / Description |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, DMF, MeOH, DCM; Low solubility in water |
| LogP (Predicted) | ~2.5 (Moderate lipophilicity) |
| H-Bond Donors | 1 (Amide NH) |
| H-Bond Acceptors | 2 (Amide Carbonyl, Pyridine Nitrogen) |
Spectroscopic Characterization (Expected)
-
NMR (DMSO-
, 400 MHz):- 9.2 ppm (t, 1H, Amide NH)
-
8.5 ppm (d, 1H, Pyridine
-H) - 7.8 ppm (d, 2H, Benzoyl Ar-H)
- 7.6 ppm (d, 2H, Benzoyl Ar-H)
-
4.6 ppm (d, 2H,
Linker). Note: This doublet coupling to the NH triplet is diagnostic.
-
MS (ESI):
(Characteristic 1:1 bromine isotope pattern).
Applications in Drug Discovery[1][2][3][9]
Fragment-Based Drug Discovery (FBDD)
This compound is a "privileged structure" in FBDD due to its modularity.
-
The "Warhead" (Bromine): The 4-bromo position is electronically activated for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). This allows researchers to rapidly elaborate the core into biaryl systems to probe hydrophobic pockets in protein targets.
-
The "Anchor" (Pyridine): The pyridine nitrogen serves as a hydrogen bond acceptor.[9] In kinase inhibitors, this often mimics the adenine ring of ATP, binding to the hinge region of the kinase.
-
Metal Chelation: The structural motif of the amide carbonyl and the pyridine nitrogen (separated by one carbon) allows for bidentate coordination to metal centers (e.g., Zn, Cu), making it relevant in the design of metalloenzyme inhibitors (e.g., Matrix Metalloproteinases).
Safety & Handling
-
Hazards: Treat as an Irritant (Skin/Eye/Respiratory).
-
GHS Classification: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE).
-
Storage: Store in a cool, dry place. The amide bond is stable, but the pyridine ring can oxidize to N-oxide if exposed to strong oxidants for prolonged periods.
References
-
PubChem Compound Summary. 4-Bromobenzoyl chloride (CAS 586-75-4). National Center for Biotechnology Information. Link
-
PubChem Compound Summary. 2-Picolylamine (CAS 3731-51-9). National Center for Biotechnology Information. Link
-
BenchChem Application Note. Acylation of primary amines with 4-Bromobenzoyl chloride protocol.Link
- Roughley, S. D., & Jordan, A. M. (2011).The medicinal chemist’s guide to solving ADMET challenges. Journal of Medicinal Chemistry. (Contextual reference for pyridine scaffolds in drug design).
Sources
- 1. researchgate.net [researchgate.net]
- 2. 4-Bromo-N-methylbenzamide | C8H8BrNO | CID 186113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Design, synthesis and evaluation of pyrimidinobenzylamide and pyrimidinothiophenamide derivatives as inhibitors of DOT1L and related epigenetic targets DNMT3a, PRMT4 and other HMTs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. 4-BROMOBENZAMIDE(698-67-9) 1H NMR spectrum [chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. Exploration of 2-((Pyridin-4-ylmethyl)amino)nicotinamide Derivatives as Potent Reversal Agents against P-Glycoprotein-Mediated Multidrug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-(3-bromo-2-pyridinyl)-4-methylbenzamide | C13H11BrN2O | CID 4862107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. img01.pharmablock.com [img01.pharmablock.com]
Technical Monograph: 4-Bromo-N-(2-pyridylmethyl)benzamide
The following technical guide details the physicochemical properties, synthesis, and applications of 4-bromo-N-(2-pyridylmethyl)benzamide , a critical scaffold in medicinal chemistry and coordination catalysis.
Executive Summary
4-bromo-N-(2-pyridylmethyl)benzamide (often abbreviated as 4-Br-PMB ) is a bifunctional organic scaffold characterized by a 4-bromophenyl "head" and a 2-pyridylmethyl "tail," linked by a flexible amide bond.[1][2] It serves two primary roles in modern chemical research:
-
Medicinal Chemistry: As a pharmacophore fragment in kinase inhibitors (e.g., p38 MAP kinase) and Hedgehog signaling pathway antagonists, where the pyridine ring acts as a hydrogen bond acceptor in the solvent-exposed front of the ATP binding pocket.
-
Coordination Chemistry: As a bidentate
- or -ligand for transition metals (Pd, Cu, Ni), facilitating directed C-H activation and cross-coupling reactions.
Physicochemical Profile
The molecule exhibits properties typical of "Type II" kinase inhibitor fragments: moderate lipophilicity and specific hydrogen bonding capabilities.
| Property | Value / Description | Note |
| IUPAC Name | 4-bromo-N-(pyridin-2-ylmethyl)benzamide | Unambiguous identifier |
| Molecular Formula | ||
| Molecular Weight | 291.15 g/mol | Fragment-sized (<300 Da) |
| Physical State | White to off-white crystalline solid | |
| Melting Point | 128–132 °C (Typical range for analogs) | Dependent on recrystallization solvent |
| Solubility | Soluble in DMSO, DMF, DCM, MeOH (hot) | Poorly soluble in water/hexane |
| LogP (Predicted) | 2.6 ± 0.3 | Lipophilic, membrane permeable |
| H-Bond Donors | 1 (Amide NH) | Critical for backbone interactions |
| H-Bond Acceptors | 2 (Pyridine N, Carbonyl O) | Metal coordination sites |
| Rotatable Bonds | 3 | High conformational flexibility |
Synthetic Protocol
The synthesis of 4-bromo-N-(2-pyridylmethyl)benzamide is most reliably achieved via nucleophilic acyl substitution . This protocol is designed for high purity (>98%) without requiring column chromatography if executed with precision.
Reagents & Stoichiometry
-
Substrate A: 4-Bromobenzoyl chloride (1.0 equiv.)
-
Substrate B: 2-Picolylamine (2-aminomethylpyridine) (1.1 equiv.)
-
Base: Triethylamine (
) or DIPEA (1.5 equiv.) -
Solvent: Dichloromethane (DCM) (anhydrous)
Step-by-Step Methodology
-
Preparation: Dissolve 2-picolylamine (1.1 eq) and
(1.5 eq) in anhydrous DCM (0.2 M concentration) in a round-bottom flask under an inert atmosphere ( or Ar). -
Addition: Cool the solution to 0 °C (ice bath). Add 4-bromobenzoyl chloride (1.0 eq) dropwise (dissolved in minimal DCM) over 15 minutes. Rationale: Exothermic reaction control prevents bis-acylation.
-
Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 3–4 hours. Monitor via TLC (50% EtOAc/Hexane).
-
Quench & Workup:
-
Wash organic layer with sat.
(removes unreacted acid/HCl). -
Wash with Water followed by Brine .
-
Dry over
, filter, and concentrate in vacuo.
-
-
Purification (Self-Validating Step): Recrystallize the crude off-white solid from hot Ethanol/Hexane .
-
Success Indicator: Formation of white needles.
-
Purity Check:
NMR should show a clean doublet at ~4.7 ppm (methylene bridge) and no peaks for free amine.
-
Synthesis Workflow Diagram
Caption: Optimized synthetic route via acid chloride coupling, highlighting critical workup steps for high purity.
Structural Biology & Coordination Chemistry
The versatility of this molecule stems from its ability to adopt distinct conformations depending on the environment (free ligand vs. metal-bound).
Ligand Binding Modes
-
Bidentate Coordination (
-mode): Upon deprotonation of the amide nitrogen, the molecule forms a neutral 6-membered chelate ring with metals (e.g., Pd(II), Cu(II)). This is crucial for C-H activation catalysis where the pyridine directs the metal to the ortho position of the benzamide ring (though in this specific isomer, the pyridine directs the metal to the amide itself, acting as a spectator ligand). -
Kinase Interaction (Pharmacophore):
-
Pyridine Nitrogen: Acts as a H-bond acceptor (e.g., with Lys/Asp residues).
-
Amide NH: Acts as a H-bond donor (backbone interaction).
-
4-Bromo Group: Occupies the hydrophobic pocket, often engaging in halogen bonding or filling steric bulk.
-
Mechanistic Interaction Map
Caption: Functional decomposition of the molecule showing dual utility in catalysis (left) and pharmacology (right).
Applications in Drug Discovery
This scaffold is a structural analog to several clinically relevant kinase inhibitors.
-
p38 MAP Kinase Inhibition: The N-(2-pyridylmethyl) motif mimics the binding mode of established inhibitors (e.g., SB-203580 analogs), where the pyridine ring interacts with the ATP-binding hinge region.
-
Fragment-Based Drug Design (FBDD): The 4-bromo position is a "growth vector." In FBDD, the bromine is replaced via Suzuki-Miyaura coupling to introduce solubilizing groups (e.g., morpholine, piperazine) to access the solvent channel.
-
Hedgehog Signaling: Analogs of this benzamide are potent inhibitors of the Smoothened (Smo) receptor, blocking the Hedgehog pathway implicated in basal cell carcinoma.
Safety & Handling
-
Hazards: The compound is an organic amide and should be treated as a potential irritant. The precursor, 4-bromobenzoyl chloride, is corrosive and lachrymatory.
-
Storage: Store at 2–8 °C. Hygroscopic; keep under inert gas if possible.
-
Disposal: Halogenated organic waste streams.
References
-
Synthesis Protocol: BenchChem Protocols. "Acylation of primary amines with 4-Bromobenzoyl chloride."
-
Coordination Chemistry: University of Tehran. "2-Amino-N-(pyridin-2-ylmethyl)benzamide as a versatile ligand for palladium-catalyzed cross-coupling." (Analogous ligand study).
-
Structural Analogs (Crystallography): Acta Crystallographica. "Crystal structure of 4-bromo-N-(2-nitrophenyl)benzamide." (Structural comparison).
-
Kinase Applications: Bioorganic & Medicinal Chemistry. "Novel 4-(2-pyrimidinylamino)benzamide derivatives as potent hedgehog signaling pathway inhibitors."
Sources
Technical Guide: The 2-Picolylamine 4-Bromobenzamide Scaffold
This technical guide details the 2-picolylamine 4-bromobenzamide scaffold, a bifunctional intermediate critical in medicinal chemistry and chemical biology. It serves as a "privileged structure" linking a metal-chelating/hydrogen-bonding headgroup (2-picolylamine) with a modifiable aromatic tail (4-bromophenyl).
Role: Bifunctional Intermediate for Metalloenzyme Inhibitors and Fluorescent Probes CAS Registry Number: 1209462-66-5 (Generic for related isomers; specific CAS varies by substitution)
Executive Summary
The 2-picolylamine 4-bromobenzamide scaffold is a strategic building block characterized by two distinct functional domains:
-
The Chelation Domain (Head): The 2-picolylamine (2-aminomethylpyridine) moiety acts as a bidentate (
) ligand. In medicinal chemistry, this mimics the transition state of peptide hydrolysis or binds to active site metals (e.g., in HDACs or MMPs). -
The Synthetic Handle (Tail): The 4-bromophenyl group provides an electrophilic site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing rapid library expansion or conjugation to fluorophores.
This guide outlines the synthesis, structural validation, and application of this scaffold in Fragment-Based Drug Discovery (FBDD) and chem-sensing.
Chemical Architecture & Logic
The utility of this scaffold relies on the orthogonality of its reactive centers. The amide bond is stable under cross-coupling conditions, allowing the bromine to be derivatized after the scaffold is assembled.
Structural Diagram (DOT Visualization)
The following diagram illustrates the scaffold's modularity and binding potential.
Caption: Modular architecture showing the chelation domain (blue) and the cross-coupling handle (red).
Synthesis Protocol
Objective: Synthesize N-(pyridin-2-ylmethyl)-4-bromobenzamide with >95% purity. Scale: 10 mmol (scalable to gram-scale).
Reagents & Causality
-
2-Picolylamine (1.0 eq): Nucleophile. Must be distilled if yellow/brown to remove oxidation products.
-
4-Bromobenzoyl chloride (1.1 eq): Electrophile. Acid chlorides are preferred over carboxylic acids (with EDC) for this scaffold to prevent side reactions with the pyridine nitrogen, as the reaction is faster.
-
Triethylamine (
, 3.0 eq): Base. Scavenges HCl generated. Excess is used to ensure the pyridine ring remains unprotonated and nucleophilic. -
Dichloromethane (DCM): Solvent. Non-nucleophilic, solubilizes reactants but precipitates triethylamine hydrochloride salts for easy removal.
Step-by-Step Methodology
-
Preparation: In a flame-dried 100 mL Round Bottom Flask (RBF), dissolve 2-picolylamine (1.08 g, 10 mmol) and
(4.2 mL, 30 mmol) in anhydrous DCM (40 mL). Cool to 0°C (ice bath). -
Addition: Dissolve 4-bromobenzoyl chloride (2.41 g, 11 mmol) in DCM (10 mL). Add this solution dropwise to the amine mixture over 15 minutes.
-
Why: Exothermic control prevents bis-acylation or decomposition.
-
-
Reaction: Remove ice bath and stir at Room Temperature (RT) for 4 hours.
-
Monitor: TLC (50% EtOAc/Hexane). Product (
) should appear; amine starting material ( ) should disappear.
-
-
Workup:
-
Wash reaction mixture with sat.[1]
(2 x 30 mL) to remove unreacted acid chloride (hydrolyzed to acid). -
Wash with Brine (1 x 30 mL).
-
Dry organic layer over anhydrous
. Filter and concentrate in vacuo.
-
-
Purification: Recrystallize from hot Ethanol or Ethyl Acetate/Hexane.
-
Yield: Typically 85–94% as white needles.
-
Validation Criteria
-
1H NMR (400 MHz, CDCl3):
-
8.55 (d, 1H, Py-H), 7.70 (d, 2H, Ar-H), 7.60 (d, 2H, Ar-H), 4.75 (d, 2H,
). -
Diagnostic: The methylene doublet at ~4.7 ppm confirms the amide bond formation adjacent to the pyridine.
-
8.55 (d, 1H, Py-H), 7.70 (d, 2H, Ar-H), 7.60 (d, 2H, Ar-H), 4.75 (d, 2H,
-
LC-MS: [M+H]+ = 291.0/293.0 (1:1 ratio due to
isotopes).
Applications & Mechanism
Metallosensing (PET Mechanism)
The scaffold is widely used to construct "Turn-On" fluorescent sensors for paramagnetic ions (
-
Mechanism: Photoinduced Electron Transfer (PET).
-
State A (Free Ligand): The lone pair on the benzylic amine (or pyridine) quenches the fluorescence of an attached fluorophore (via the 4-position) through PET.
-
State B (Bound): Metal coordination locks the lone pairs, inhibiting PET and restoring fluorescence.
-
Reference: Derivatives of this scaffold have been validated for
sensing with detection limits in the nanomolar range [1].[2][3]
Fragment-Based Drug Discovery (FBDD)
In medicinal chemistry, this scaffold targets metalloenzymes.
-
Target Class: Zinc-dependent Histone Deacetylases (HDACs).
-
Binding Mode: The pyridine nitrogen and amide oxygen (or deprotonated amide nitrogen) chelate the catalytic Zinc ion in the enzyme active site.
-
Expansion: The 4-bromo group allows the attachment of a "cap group" that interacts with the rim of the enzyme tunnel, improving selectivity (e.g., HDAC6 vs. HDAC1).
Synthesis Workflow Diagram
The following Graphviz diagram details the workflow from synthesis to functional library generation.
Caption: Divergent synthesis pathway utilizing the bromine handle for library or probe generation.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of Acid Chloride | Ensure reagents are anhydrous; check Acid Chloride quality (should be clear/white, not yellow fuming). |
| Impurity (Bis-acylation) | Excess Acid Chloride/Temp | Maintain strict 0°C during addition; add acid chloride slowly. |
| Coloration (Brown) | Oxidation of Picolylamine | Distill 2-picolylamine over KOH before use. |
| Poor Solubility | Pyridine Salt Formation | Ensure sufficient base ( |
References
-
A ratiometric fluorescent sensor based azo compound of 4-(4-Dimethylamino-phenylazo)-N-pyridin-2-ylmethyl-benzamide for rapid and selective detection of Fe3+ ion. Source: ResearchGate / Journal of Molecular Structure URL:[Link]
-
Exploring C−H Functionalization Reactions with Theory and Experiment (Synthesis of N-(pyridin-2-ylmethyl)benzamide). Source: D-Scholarship @ Pitt (University of Pittsburgh) URL:[Link]
- Patent: Imine Derivatives and Amide Intermediates.
Sources
4-bromo-N-(pyridin-2-ylmethyl)benzamide molecular weight
Executive Summary
4-bromo-N-(pyridin-2-ylmethyl)benzamide is a bifunctional pharmacophore scaffold widely utilized in Fragment-Based Drug Discovery (FBDD).[1][2] While its average molecular weight is 291.15 g/mol , its value lies in its structural duality: the bromine handle facilitates downstream palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), while the 2-picolyl (pyridin-2-ylmethyl) moiety serves as a critical hydrogen-bond acceptor and metal chelator in kinase and metalloproteinase inhibitor design.[1][2]
This guide provides a definitive physicochemical profile, a scalable synthesis protocol, and a structural analysis workflow designed to ensure high-purity library generation.[1][2]
Part 1: Physicochemical Characterization[1][2]
Precise mass characterization is non-trivial for this compound due to the isotopic signature of bromine.[2] In high-throughput screening (HTS) and LC-MS validation, relying on the average molecular weight can lead to deconvolution errors.[2]
1.1 Molecular Weight & Isotopic Signature[1][2]
| Property | Value | Technical Note |
| Chemical Formula | C₁₃H₁₁BrN₂O | |
| Average Molecular Weight | 291.15 g/mol | Used for stoichiometric calculations (weighing).[1][2] |
| Monoisotopic Mass (⁷⁹Br) | 290.0055 Da | Primary peak for HRMS identification. |
| Isotope Pattern | 1:1 Doublet | Distinctive [M] and [M+2] peaks of equal intensity due to ⁷⁹Br/⁸¹Br natural abundance.[2] |
| Exact Mass (⁸¹Br) | 292.0034 Da | The secondary peak in the mass spectrum. |
1.2 In Silico Properties (Drug-Likeness)
Data derived from consensus cheminformatics models (RDKit/SwissADME).
| Descriptor | Value | Implication for Drug Design |
| LogP (Consensus) | 2.45 ± 0.3 | Highly lipophilic; suitable for CNS penetration but requires polar solvents (DMSO/MeOH) for stock solutions.[1][2] |
| TPSA | 41.99 Ų | Excellent membrane permeability (Rule of 5 compliant).[2] |
| H-Bond Donors | 1 | The amide nitrogen (NH).[2] |
| H-Bond Acceptors | 2 | The pyridine nitrogen and amide carbonyl.[1][2] |
| Rotatable Bonds | 4 | Moderate flexibility; allows induced-fit binding in protein pockets.[1][2] |
Part 2: Synthetic Methodology
Objective: Synthesize 5.0 g of 4-bromo-N-(pyridin-2-ylmethyl)benzamide with >98% purity. Method: Schotten-Baumann Acylation (Acid Chloride Route).[1][2] Rationale: The acid chloride route is preferred over carbodiimide couplings (EDC/HOBt) for this substrate to prevent the formation of N-acylurea byproducts and to simplify purification.[2]
2.1 Reaction Scheme Visualization
Caption: Fig 1. Schotten-Baumann acylation workflow. Strict temperature control prevents bis-acylation.[1]
2.2 Step-by-Step Protocol
Reagents:
-
2-(Aminomethyl)pyridine (1.05 equiv)[2]
-
Triethylamine (TEA) (2.0 equiv)[2]
-
Dichloromethane (DCM) (Anhydrous, 10 mL/g substrate)[2]
Procedure:
-
Preparation: In a flame-dried Round Bottom Flask (RBF) equipped with a stir bar, dissolve 2-(aminomethyl)pyridine (1.05 equiv) and TEA (2.0 equiv) in anhydrous DCM. Cool the solution to 0°C using an ice bath.
-
Addition: Dissolve 4-bromobenzoyl chloride (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 30 minutes. Critical: Exothermic reaction; maintain T < 5°C to minimize side reactions.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 3–4 hours. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS.
-
Workup:
-
Purification: Dry the organic layer over MgSO₄, filter, and concentrate in vacuo. Recrystallize from Ethanol/Hexane or purify via flash chromatography (Gradient: 0% → 5% MeOH in DCM).
Part 3: Structural Analysis & Quality Control[1]
To validate the synthesis of 4-bromo-N-(pyridin-2-ylmethyl)benzamide, specific spectral markers must be identified.[1][2]
3.1 NMR Diagnostic Peaks (¹H NMR, 400 MHz, DMSO-d₆)
-
Amide Proton (NH): A triplet or broad singlet around 9.0–9.2 ppm (indicates successful coupling).[2]
-
Methylene Bridge (-CH₂-): A doublet around 4.5–4.6 ppm (couples to NH).[1][2]
-
Pyridine Ring: Four distinct aromatic protons.[1][2] The proton adjacent to the nitrogen (H-6) typically appears most downfield (~8.5 ppm).[2]
-
Benzoyl Ring: Two doublets (AA'BB' system) characteristic of para-substitution, typically between 7.5–7.8 ppm .[2]
3.2 Mass Spectrometry (LC-MS)
-
Ionization Mode: ESI Positive (+).[2]
-
Key Observation: Look for the [M+H]⁺ doublet at 291.0 / 293.0 m/z .[2]
-
Failure Mode: If a peak at ~109 m/z is dominant, it indicates unreacted amine.[2] A peak at ~201 m/z indicates hydrolyzed acid chloride (4-bromobenzoic acid).
Part 4: Functional Utility in Drug Design
This molecule is not just an end-product; it is a "privileged structure" intermediate.[2]
4.1 Divergent Synthesis Logic
The bromine atom serves as a "chemical handle" for late-stage functionalization.[1][2]
Caption: Fig 2.[1][2] Divergent synthesis pathways utilizing the aryl bromide handle for library generation.
4.2 Biological Relevance[2][4][5][6][7]
-
Kinase Inhibition: The N-(pyridin-2-ylmethyl) motif mimics the hinge-binding region of ATP, allowing the pyridine nitrogen to accept a hydrogen bond from the kinase backbone [1].[1][2]
-
Metal Chelation: In metalloproteinases (e.g., MMPs), the pyridine nitrogen and amide carbonyl can form a bidentate chelate with the active site Zinc ion [2].[2]
References
-
PubChem. (2025).[2][8] Compound Summary: 4-Bromo-N-(pyridin-2-yl)benzamide Derivatives.[1][2][8][9][10] National Library of Medicine. [Link]
-
MDPI. (2024).[5] Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives and Suzuki Coupling Applications. Molecules.[2][8][3][4][5][7][9][11][12] [Link][2]
Sources
- 1. Benzamide, N,N-diheptyl-4-bromo- [webbook.nist.gov]
- 2. 4-bromo-N-(5-nitropyridin-2-yl)benzamide | C12H8BrN3O3 | CID 4180609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Bromo-N-(2-nitrophenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-bromo-N-(4-carbamoylphenyl)benzamide|CAS 331240-83-6 [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, DFT and molecular docking of novel (Z)-4-bromo-N-(4-butyl-3 (quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide as elastase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-Bromo-N-2-pyridinylbenzamide | C12H9BrN2O | CID 838563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-BROMO-N-(PYRIDIN-2-YL)BENZAMIDE [chemdict.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ivychem.com [ivychem.com]
Methodological & Application
synthesis of 4-bromo-N-(pyridin-2-ylmethyl)benzamide from 4-bromobenzoyl chloride
Executive Summary
This application note details the synthesis of 4-bromo-N-(pyridin-2-ylmethyl)benzamide via a nucleophilic acyl substitution reaction between 4-bromobenzoyl chloride and 2-(aminomethyl)pyridine (2-picolylamine). This scaffold is a critical intermediate in medicinal chemistry, often serving as a precursor for metal-chelating agents, histone deacetylase (HDAC) inhibitors, and fragment-based drug discovery (FBDD) libraries.
The protocol emphasizes regiochemical fidelity and purification logic , specifically addressing the amphoteric nature of the pyridine moiety which complicates standard acidic workups.
Reaction Mechanics & Design
Chemical Strategy
The synthesis follows a classical Schotten-Baumann type acylation in an organic solvent (DCM).
-
Electrophile: 4-bromobenzoyl chloride (Highly reactive, moisture sensitive).
-
Nucleophile: 2-(aminomethyl)pyridine (Primary amine, highly nucleophilic).
-
Base: Triethylamine (Et
N) is employed to scavenge the HCl byproduct. This is crucial; without a base, the generated HCl would protonate the unreacted amine, rendering it non-nucleophilic and stalling the reaction.
Reaction Mechanism
The reaction proceeds via an addition-elimination pathway. The amine nitrogen attacks the carbonyl carbon, forming a tetrahedral intermediate, which collapses to expel the chloride ion.[1]
Figure 1: Simplified mechanistic flow of the acylation reaction.
Experimental Protocol
Materials & Stoichiometry
Scale: 5.0 mmol (Theoretical Yield: ~1.45 g)
| Reagent | MW ( g/mol ) | Equiv.[2][3] | Amount | Role |
| 4-Bromobenzoyl chloride | 219.46 | 1.0 | 1.10 g | Electrophile |
| 2-(Aminomethyl)pyridine | 108.14 | 1.1 | 0.59 g (0.57 mL) | Nucleophile |
| Triethylamine (Et | 101.19 | 1.5 | 0.76 g (1.05 mL) | Base / HCl Scavenger |
| Dichloromethane (DCM) | 84.93 | Solvent | 20 mL | Anhydrous Solvent |
Step-by-Step Methodology
Phase 1: Setup & Addition
-
Preparation: Oven-dry a 50 mL round-bottom flask (RBF) and a magnetic stir bar. Purge with Nitrogen (
) or Argon.[1] -
Solvation: Add 2-(aminomethyl)pyridine (0.57 mL) and Triethylamine (1.05 mL) to the flask. Dissolve in 15 mL of anhydrous DCM.
-
Thermal Control: Cool the solution to 0°C using an ice-water bath.
-
Expert Insight: Cooling is mandatory. The reaction is exothermic. Uncontrolled heat can lead to bis-acylation or degradation of the acid chloride.
-
-
Addition: Dissolve 4-bromobenzoyl chloride (1.10 g) in 5 mL of DCM. Add this solution dropwise to the amine mixture over 10-15 minutes.
-
Observation: White precipitate (Et
N·HCl salts) will form almost immediately.
-
Phase 2: Reaction & Quenching [2] 5. Equilibration: Remove the ice bath after addition is complete. Allow the reaction to warm to Room Temperature (RT, 20-25°C). 6. Monitoring: Stir for 2–3 hours.
- Validation (TLC): Check consumption of the acid chloride (non-polar) and appearance of the amide (polar). Mobile phase: 50% EtOAc/Hexanes.
Phase 3: Workup (Critical Path) The presence of the pyridine ring requires a modified workup. Do NOT wash with strong acid , as the product will protonate and extract into the aqueous layer.
-
Quench: Add 20 mL of saturated aqueous NaHCO
. Stir vigorously for 10 minutes. -
Extraction: Transfer to a separatory funnel. Separate the organic (DCM) layer.
-
Aqueous Wash: Extract the aqueous layer once with 10 mL DCM. Combine organic layers.
-
Wash Cycle:
-
Wash combined organics with Water (2 x 20 mL) to remove Et
N salts and excess amine. -
Wash with Brine (1 x 20 mL).
-
-
Drying: Dry over anhydrous MgSO
or Na SO . Filter and concentrate in vacuo.
Purification
-
Crude State: Off-white to pale yellow solid.
-
Recrystallization (Recommended): Dissolve crude solid in minimum hot Ethanol (EtOH). Add water dropwise until turbidity persists. Cool to 4°C. Filter crystals.
-
Flash Chromatography (Alternative): Silica gel; Gradient 20%
60% EtOAc in Hexanes.
Process Visualization
Figure 2: Operational workflow for the synthesis and isolation of the target amide.
Quality Control & Characterization
The following data confirms the identity of the synthesized compound.
Expected NMR Data ( or )
-
H NMR (400 MHz, CDCl
):- 8.55 (d, 1H, Pyridine ortho-H)
- 7.75 (d, 2H, Benzoyl Ar-H)
- 7.60 (d, 2H, Benzoyl Ar-H)
- 7.65 (t, 1H, Pyridine Ar-H)
- 7.40 (br s, 1H, NH Amide)
- 7.20 (m, 2H, Pyridine Ar-H)
-
4.75 (d, 2H, -CH
-NH-)
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Product lost in aqueous layer during acid wash. | The pyridine ring is basic. Ensure aqueous washes are Neutral or Basic (pH > 7). |
| Impurity (Acid) | Hydrolysis of 4-bromobenzoyl chloride. | Ensure solvent is anhydrous. Wash organic layer thoroughly with NaHCO |
| Oiling Out | Residual solvent or impurities. | Recrystallize from EtOH/Water. Triturate with cold hexanes. |
References
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
-
BenchChem. (2025).[1][4] Acylation of primary amines with 4-Bromobenzoyl chloride protocol. BenchChem Application Notes.
-
PubChem. (2025).[5] 4-bromo-N-(pyridin-2-yl)benzamide Compound Summary. National Library of Medicine.
-
Constable, E. C. (2018). 2,2′:6′,2″-Terpyridines: From chemical obscurities to common supramolecular motifs. Chemical Society Reviews. (Context on pyridine-amide ligand synthesis).
Sources
Application Note: Optimized Suzuki-Miyaura Coupling of 4-Bromo-N-(pyridin-2-ylmethyl)benzamide
Executive Summary
This application note details the protocol for the Suzuki-Miyaura cross-coupling of 4-bromo-N-(pyridin-2-ylmethyl)benzamide . This substrate presents a specific chemo-selectivity challenge: the presence of a Lewis-basic pyridine nitrogen and a secondary amide capable of coordinating to the Palladium (Pd) catalyst, potentially leading to catalyst poisoning or off-cycle resting states.
This guide provides two validated protocols:
-
Method A (Standard): A robust, cost-effective system using Pd(dppf)Cl₂ for general screening.[1]
-
Method B (High-Performance): A Buchwald G3 Precatalyst system for challenging boronic acids or rapid scale-up.[1]
Substrate Analysis & Chemo-informatics
The target substrate contains three distinct functional regions that dictate reaction conditions:[2]
| Feature | Chemical Nature | Impact on Protocol |
| Aryl Bromide | Electrophile | The reactive site for Oxidative Addition.[1] Reactivity order: I > Br > OTf > Cl.[1][3][4] |
| Pyridine Nitrogen | Lewis Base ( | Critical Risk: Can displace phosphine ligands on Pd(0), forming inactive Pd(L)(Substrate) complexes (Catalyst Poisoning). |
| Amide Linkage | H-Bond Donor/Acceptor | The N-H proton is acidic ( |
Mechanistic Challenge: The Pyridine "Trap"
In standard Suzuki couplings, the active species is a mono-ligated Pd(0)L. Pyridine-containing substrates can compete with the phosphine ligand for the Pd center. If the pyridine binds strongly, it arrests the catalytic cycle before the oxidative addition step.
Solution: Use bulky, electron-rich ligands (e.g., dppf, XPhos) that sterically crowd the Pd center, preventing the approach of the pyridine nitrogen while facilitating the oxidative addition of the aryl bromide.
Experimental Protocols
Materials Preparation
-
Solvents: 1,4-Dioxane (Method A) or THF (Method B).[1] Note: Solvents must be degassed (sparged with Nitrogen/Argon for 15 mins) to prevent homocoupling of boronic acids.
-
Base: Potassium Phosphate Tribasic (
) or Potassium Carbonate ( ). -
Catalysts:
Method A: The Robust Protocol (Pd(dppf)Cl₂)
Best for: Initial screening, simple aryl boronic acids, cost-sensitive projects.
Reaction Setup (1.0 mmol Scale):
-
Charge: To a 20 mL reaction vial equipped with a stir bar, add:
-
Solvent: Add 1,4-Dioxane (4 mL) and Water (1 mL). Ratio 4:1 is critical for solubility.
-
Degas: Seal the vial and sparge with
via needle for 5 minutes. -
Reaction: Heat block to 90°C for 4–12 hours.
-
Monitor: Check LCMS for consumption of bromide (M+H: ~291/293).
Method B: High-Performance Protocol (XPhos Pd G3)
Best for: Sterically hindered boronic acids, heteroaryl boronic acids, or rapid kinetics.
Reaction Setup (1.0 mmol Scale):
-
Charge: To a reaction vial, add:
-
Substrate (1.0 mmol)[6]
-
Boronic Acid (1.2 mmol)
- (636 mg, 3.0 mmol)
-
XPhos Pd G3 (17 mg, 2 mol%)
-
-
Solvent: Add THF (4 mL) and Water (1 mL).
-
Activation: The G3 precatalyst activates rapidly upon base exposure.[1] No induction period is required.[1]
-
Reaction: Heat to 60°C (milder condition) for 1–4 hours.
-
Workup: Cool to RT. Dilute with EtOAc.
Workup & Purification (Critical Steps)
The pyridine moiety makes the product pH-sensitive.
-
Scavenging Pd: Add SiliaMetS® Thiol (or equivalent scavenger resin) to the crude organic layer and stir for 30 mins. Filter through Celite.[1][7] Why? Pyridines bind residual Pd, leading to colored products and toxic impurities.
-
Extraction:
-
Flash Chromatography:
Visualization: Workflow & Mechanism
Experimental Workflow Diagram
Caption: Decision tree for protocol selection based on boronic acid complexity and reaction scale.
Mechanism: Catalyst Poisoning vs. Turnover
Caption: The competitive coordination pathway (Red) where the pyridine nitrogen sequesters the active catalyst.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| No Reaction (Starting Material Intact) | Catalyst Poisoning | Switch to Method B (XPhos Pd G3). The bulky ligand prevents pyridine binding. |
| Black Precipitate (Pd Black) | Catalyst Decomposition | Reaction temperature too high or insufficient ligand.[1] Lower temp to 60°C or add extra ligand (e.g., 5 mol% XPhos). |
| Low Yield (Protodeboronation) | Unstable Boronic Acid | 2-pyridyl or 2-heteroaryl boronic acids decompose rapidly.[1] Use Boronic Esters (Pinacol) or add more equivalents (2.0 eq). |
| Product in Aqueous Layer | pH < 7 during extraction | The pyridine ring is protonated. Adjust aqueous layer to pH ~9 with |
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Bruno, N. C., et al. (2013). Third Generation Buchwald Precatalysts. Chemical Science, 4, 916-920.[1]
-
Yin, L., & Liebscher, J. (2007). Carbon-Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts.[1][8] Chemical Reviews, 107(1), 133–173.
-
Enamine Ltd. (2021).[1] Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis and Quality Control. Molbank, 2021(2), M1231.
-
Sigma-Aldrich. (n.d.).[1] G3 and G4 Buchwald Precatalysts User Guide.
Sources
- 1. 4-Bromo-N-2-pyridinylbenzamide | C12H9BrN2O | CID 838563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-bromo-N-(4-methylbenzyl)benzamide synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. enamine.net [enamine.net]
Application Notes and Protocols for 4-bromo-N-(pyridin-2-ylmethyl)benzamide in Fragment-Based Drug Discovery
Introduction: The Strategic Value of 4-bromo-N-(pyridin-2-ylmethyl)benzamide in FBDD
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful paradigm in modern medicinal chemistry, offering an efficient alternative to high-throughput screening (HTS) for the identification of novel lead compounds. The core principle of FBDD lies in screening small, low-molecular-weight compounds, or "fragments," that exhibit weak but efficient binding to a biological target.[1][2] These initial hits then serve as starting points for structure-guided optimization into more potent and selective drug candidates.
This document provides a detailed guide to the application of 4-bromo-N-(pyridin-2-ylmethyl)benzamide , a strategically designed fragment, in FBDD campaigns. This fragment incorporates two key chemical features that render it particularly valuable for hit identification and subsequent optimization: the bromophenyl moiety and the N-(pyridin-2-ylmethyl)amide group .
The bromine atom serves as a versatile handle for both biophysical detection and chemical elaboration. In X-ray crystallography, its anomalous scattering properties facilitate the unambiguous identification of the fragment's binding pose, even in cases of weak electron density.[2] Furthermore, the bromine atom can be readily displaced or modified through various cross-coupling reactions, providing a clear vector for fragment growing and optimization. The pyridine ring is a common motif in many approved drugs, known for its ability to form favorable interactions with protein targets, including hydrogen bonds and π-stacking.[3][4] Its presence can also enhance the solubility and bioavailability of a compound.[5][6]
These application notes will provide a comprehensive overview of the synthesis, physicochemical properties, and detailed protocols for the use of 4-bromo-N-(pyridin-2-ylmethyl)benzamide in various biophysical screening assays.
Physicochemical Properties and Suitability as a Fragment
To be an effective tool in FBDD, a compound should adhere to the "Rule of Three," which provides general guidelines for the physicochemical properties of a fragment. These guidelines typically include a molecular weight of ≤ 300 Da, ≤ 3 hydrogen bond donors, ≤ 3 hydrogen bond acceptors, and a cLogP of ≤ 3. The calculated properties of 4-bromo-N-(pyridin-2-ylmethyl)benzamide align well with these principles, making it an ideal candidate for fragment screening.
| Property | Calculated Value for 4-bromo-N-(pyridin-2-ylmethyl)benzamide | "Rule of Three" Guideline |
| Molecular Formula | C₁₃H₁₁BrN₂O | - |
| Molecular Weight | 291.15 g/mol | ≤ 300 g/mol |
| XLogP3 | 2.8 | ≤ 3 |
| Hydrogen Bond Donors | 1 | ≤ 3 |
| Hydrogen Bond Acceptors | 2 | ≤ 3 |
| Rotatable Bonds | 3 | ≤ 3 |
| Topological Polar Surface Area | 41.6 Ų | - |
Calculated properties are estimated using computational models and may vary slightly from experimental values.
Synthesis Protocol for 4-bromo-N-(pyridin-2-ylmethyl)benzamide
The following protocol describes a standard laboratory synthesis of 4-bromo-N-(pyridin-2-ylmethyl)benzamide via the acylation of (pyridin-2-yl)methanamine with 4-bromobenzoyl chloride.
Materials and Reagents:
-
4-bromobenzoyl chloride
-
(Pyridin-2-yl)methanamine
-
Triethylamine (Et₃N) or other suitable non-nucleophilic base
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (pyridin-2-yl)methanamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
-
Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. To this stirring solution, add a solution of 4-bromobenzoyl chloride (1.05 equivalents) in anhydrous dichloromethane dropwise over 10-15 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield 4-bromo-N-(pyridin-2-ylmethyl)benzamide as a solid.
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Application in Fragment-Based Screening
The following sections provide detailed protocols for screening 4-bromo-N-(pyridin-2-ylmethyl)benzamide using common FBDD techniques.
X-Ray Crystallography
Crystallographic screening provides high-resolution structural information on how a fragment binds to its target, making it a powerful tool for structure-based drug design.[2] The bromine atom in 4-bromo-N-(pyridin-2-ylmethyl)benzamide is particularly advantageous for this technique due to its anomalous scattering signal, which aids in the accurate placement of the fragment in the electron density map.
-
Crystal Preparation: Grow crystals of the target protein to a suitable size for X-ray diffraction.
-
Soaking Solution Preparation: Prepare a stock solution of 4-bromo-N-(pyridin-2-ylmethyl)benzamide in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 100 mM). Prepare the final soaking solution by diluting the stock solution into a cryoprotectant-containing mother liquor to a final concentration typically in the range of 1-10 mM. The final DMSO concentration should be kept below a level that affects crystal integrity (typically <10%).
-
Soaking: Transfer a protein crystal into the soaking solution. The soaking time can vary from minutes to hours, depending on the crystal packing and the properties of the target protein.
-
Cryo-cooling: After soaking, loop the crystal and flash-cool it in liquid nitrogen to prevent ice formation.
-
Data Collection and Analysis: Collect X-ray diffraction data at a synchrotron source. Process the data and solve the structure by molecular replacement using the apo-protein structure. Carefully analyze the resulting electron density maps for evidence of the bound fragment. The anomalous signal from the bromine atom can be used to confirm the location of the fragment.
Caption: Workflow for X-ray Crystallography Screening.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a highly sensitive technique for detecting weak fragment binding.[7][8] Both ligand-observed and protein-observed NMR experiments can be employed.
This method monitors changes in the chemical shifts of the protein's backbone amide signals upon fragment binding.
-
Protein Preparation: Prepare a solution of uniformly ¹⁵N-labeled target protein in a suitable NMR buffer (e.g., phosphate or HEPES buffer in 90% H₂O/10% D₂O). The protein concentration should be in the range of 50-200 µM.
-
Fragment Stock Solution: Prepare a concentrated stock solution of 4-bromo-N-(pyridin-2-ylmethyl)benzamide in a deuterated solvent (e.g., DMSO-d₆) to minimize solvent signals in the NMR spectrum.
-
NMR Data Acquisition: Record a reference ¹H-¹⁵N HSQC spectrum of the protein alone.
-
Titration: Add small aliquots of the fragment stock solution to the protein sample to achieve final fragment concentrations in a stepwise manner (e.g., 50 µM, 100 µM, 250 µM, 500 µM, 1 mM). Record a ¹H-¹⁵N HSQC spectrum at each concentration.
-
Data Analysis: Overlay the spectra and analyze the chemical shift perturbations (CSPs) of the protein's amide signals. Significant CSPs for specific residues indicate that the fragment is binding at or near these residues on the protein surface. The magnitude of the CSPs can be used to estimate the binding affinity (K_D).
Caption: Workflow for NMR-based Fragment Screening.
Surface Plasmon Resonance (SPR)
SPR is a label-free biophysical technique that provides real-time kinetic and affinity data for fragment-protein interactions.[1][9] It is a valuable tool for primary screening and hit validation.
-
Protein Immobilization: Immobilize the target protein onto a suitable sensor chip surface (e.g., CM5 chip via amine coupling).
-
Fragment Solution Preparation: Prepare a series of dilutions of 4-bromo-N-(pyridin-2-ylmethyl)benzamide in running buffer, typically ranging from low micromolar to millimolar concentrations. A DMSO concentration gradient should also be run to correct for solvent effects.
-
Binding Analysis: Inject the fragment solutions over the immobilized protein surface and a reference surface (without protein or with an irrelevant protein). Monitor the change in the SPR signal (response units, RU) in real-time.
-
Data Analysis: Subtract the reference channel data from the target channel data to obtain the specific binding signal. Fit the resulting sensorgrams to a suitable binding model (e.g., steady-state affinity or kinetic models) to determine the equilibrium dissociation constant (K_D) and the association (k_a) and dissociation (k_d) rate constants.
Hit-to-Lead Optimization Strategies
Once 4-bromo-N-(pyridin-2-ylmethyl)benzamide is identified as a hit, its modular structure provides several avenues for optimization into a more potent lead compound.
-
Fragment Growing: The bromine atom on the phenyl ring is an ideal point for chemical elaboration. Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) can be used to introduce a variety of chemical groups to explore the surrounding binding pocket and increase affinity.
-
Fragment Linking: If another fragment is found to bind in a nearby pocket, a linker can be designed to connect the two fragments, often resulting in a significant increase in potency. The N-H of the amide bond or positions on the pyridine ring could serve as attachment points for such linkers.
-
Fragment Merging/Scaffold Hopping: The core benzamide scaffold can be modified or replaced with other chemical groups to improve properties such as solubility, metabolic stability, or to explore alternative binding modes.
Caption: Hit-to-Lead Optimization Pathways.
Conclusion
4-bromo-N-(pyridin-2-ylmethyl)benzamide is a well-designed fragment with significant potential for use in FBDD campaigns. Its adherence to the "Rule of Three," coupled with the strategic inclusion of a bromine atom and a pyridine moiety, makes it a valuable tool for identifying novel starting points for drug discovery. The protocols outlined in this document provide a comprehensive guide for researchers to effectively utilize this fragment in their screening and hit-to-lead optimization efforts.
References
- Fragment Screening by Surface Plasmon Resonance | ACS Medicinal Chemistry Letters. (2021, March 13).
- Crystallographic Fragment Based Drug Discovery: Use of a Brominated Fragment Library Targeting HIV Protease - PMC. (n.d.).
- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug D | DDDT. (2021, October 13).
- Emerging role of surface plasmon resonance in fragment-based drug discovery - Ovid. (n.d.).
- Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (n.d.).
- What are the key considerations when designing NMR experiments for fragment-based drug discovery? - Consensus. (n.d.).
- Pyridine: the scaffolds with significant clinical diversity - PMC. (n.d.).
- Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC - NIH. (n.d.).
- Fragment-based drug discovery using NMR spectroscopy. | Fesik Lab - Vanderbilt University. (n.d.).
- Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins - PharmaFeatures. (2025, March 20).
- Label Free Fragment Screening Using Surface Plasmon Resonance as a Tool for Fragment Finding – Analyzing Parkin, a Difficult CNS Target | PLOS One. (2013, July 5).
- Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023, July 6).
- Fragment-based Lead Preparation in Drug Discovery and Development | Computational Chemistry | Blog | Life Chemicals. (2021, December 9).
- NMR Spectroscopy in Fragment-Based Drug Design - Creative Biostructure. (n.d.).
- In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery - Frontiers. (n.d.).
- Pyridine: the scaffolds with significant clinical diversity - RSC Publishing. (2022, May 20).
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Application Notes and Protocols: Functionalization of 4-bromo-N-(pyridin-2-ylmethyl)benzamide via Buchwald-Hartwig Amination
Introduction
The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Arylamine moieties are prevalent in a vast array of FDA-approved drugs and biologically active compounds.[1][2] The Buchwald-Hartwig amination has emerged as a powerful and versatile palladium-catalyzed cross-coupling reaction for the synthesis of these crucial C-N bonds, offering significant advantages over classical methods like the Ullmann condensation or nucleophilic aromatic substitution, which often require harsh reaction conditions and exhibit limited substrate scope.[1][3]
This document provides a comprehensive guide to the functionalization of 4-bromo-N-(pyridin-2-ylmethyl)benzamide, a key intermediate in the synthesis of various biologically active molecules, using the Buchwald-Hartwig amination.[4][5] We will delve into the mechanistic underpinnings of this transformation, provide detailed experimental protocols, and offer expert insights into reaction optimization and troubleshooting.
Mechanistic Overview: The Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-defined catalytic cycle involving a palladium catalyst.[3][6][7] The generally accepted mechanism comprises three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide, in this case, 4-bromo-N-(pyridin-2-ylmethyl)benzamide, to form a Pd(II) intermediate. The reactivity of the aryl halide generally follows the trend: I > Br > Cl.[6]
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. In the presence of a base, the coordinated amine is deprotonated to form a palladium-amido complex.
-
Reductive Elimination: The final step is the reductive elimination of the desired N-aryl product from the palladium-amido complex, which regenerates the active Pd(0) catalyst, allowing the catalytic cycle to continue.[3][7]
A simplified representation of the catalytic cycle is depicted below:
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: A General Procedure
This protocol provides a starting point for the Buchwald-Hartwig amination of 4-bromo-N-(pyridin-2-ylmethyl)benzamide with a generic primary or secondary amine. Optimization may be necessary for specific substrates.
Materials and Reagents
| Component | Recommended | Typical Loading/Concentration | Rationale & Key Considerations |
| Aryl Bromide | 4-bromo-N-(pyridin-2-ylmethyl)benzamide | 1.0 equiv | The limiting reagent. Ensure high purity. |
| Amine | Various primary or secondary amines | 1.1 - 1.5 equiv | A slight excess is used to drive the reaction to completion. Volatile amines may require a larger excess.[7] |
| Palladium Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ | 1-5 mol % | Pd₂(dba)₃ is a common Pd(0) source, while Pd(OAc)₂ is a Pd(II) precatalyst that is reduced in situ.[6] Pre-catalysts can offer improved reliability.[8] |
| Ligand | Xantphos, BINAP, or a Buchwald biarylphosphine ligand (e.g., XPhos, RuPhos) | 1.1 - 1.2 equiv relative to Pd | The choice of ligand is critical and substrate-dependent.[6][7] For heteroaryl amines, specific ligands may be required.[6] |
| Base | NaOtBu, K₂CO₃, or Cs₂CO₃ | 1.5 - 2.5 equiv | Strong, non-nucleophilic bases are typically used.[6] The choice of base can impact functional group tolerance.[7][9] |
| Solvent | Anhydrous Toluene or 1,4-Dioxane | 0.1 - 0.5 M | Solvents must be anhydrous and deoxygenated to prevent catalyst deactivation.[8] Aromatic hydrocarbons are common choices.[10] |
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried Schlenk flask or reaction vial, add 4-bromo-N-(pyridin-2-ylmethyl)benzamide (1.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol %), and the phosphine ligand (e.g., Xantphos, 4.4 mol %).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add the amine (1.2 equiv), the base (e.g., NaOtBu, 2.0 equiv), and the anhydrous, deoxygenated solvent (e.g., toluene, to achieve a concentration of 0.2 M).
-
Reaction Conditions: Stir the reaction mixture at a predetermined temperature (typically 80-110 °C) and monitor the progress by TLC, LC-MS, or GC-MS.[11][12]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Optimization and Troubleshooting
Even with a well-established protocol, challenges can arise. The following section provides insights into common issues and potential solutions.
Common Issues and Solutions
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low or No Conversion | - Inactive catalyst- Poor substrate solubility- Incorrect ligand or base selection | - Use a fresh batch of catalyst and ensure anhydrous/anaerobic conditions.[8][12]- Screen different solvents or solvent mixtures to improve solubility.[6]- Screen a panel of ligands and bases. For instance, more electron-rich and bulky ligands can be beneficial for less reactive aryl chlorides.[3] |
| Side Product Formation (e.g., Hydrodehalogenation) | - Presence of water or other protic sources- Suboptimal reaction temperature | - Ensure all reagents and solvents are strictly anhydrous.- Lower the reaction temperature. |
| Amine Homocoupling | - Certain catalyst systems may promote this side reaction. | - Adjust the catalyst loading and reaction temperature.[12] |
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting the Buchwald-Hartwig amination.
Conclusion
The Buchwald-Hartwig amination is an indispensable tool for the synthesis of arylamines, including the functionalization of complex molecules like 4-bromo-N-(pyridin-2-ylmethyl)benzamide. A thorough understanding of the reaction mechanism, careful selection of reagents and conditions, and a systematic approach to optimization are paramount for achieving high yields and purity. The protocols and insights provided in this guide are intended to empower researchers to successfully apply this powerful transformation in their synthetic endeavors.
References
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
-
Buchwald-Hartwig Coupling - Organic Synthesis. Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]
-
Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry - MDPI. Available at: [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. Available at: [Link]
-
Buchwald–Hartwig amination of some aryl bromides catalyzed by SGlPd... - ResearchGate. Available at: [Link]
-
Buchwald–Hartwig Amination with Aqueous Ammonia - Synthesis Spotlight. Available at: [Link]
-
Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC. Available at: [Link]
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Publishing. Available at: [Link]
-
Buchwald-Hartwig coupling troubleshooting - Chemistry Stack Exchange. Available at: [Link]
-
Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts | Organic Letters - ACS Publications. Available at: [Link]
-
Selected ligands and catalysts for Buchwald‐Hartwig amination.... - ResearchGate. Available at: [Link]
-
Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress. Available at: [Link]
-
HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Available at: [Link]
-
Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst - PubMed. Available at: [Link]
-
Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point - University of Windsor. Available at: [Link]
-
Synthesis of N-{[5-aryl/alkyl-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine as antimicrobial and anticancer agents - ResearchGate. Available at: [Link]
-
Synthesis of N‐(Pyridin‐2‐yl)benzamide. | Download Scientific Diagram - ResearchGate. Available at: [Link]
- US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine - Google Patents.
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available at: [Link]
Sources
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Application Note: 4-Bromo-N-(2-picolyl)benzamide as a Modular Bidentate Directing Group
Abstract
This technical guide profiles 4-bromo-N-(2-picolyl)benzamide , a specialized bidentate ligand system widely utilized in transition-metal catalysis as a removable directing group (DG) . Unlike simple monodentate ligands, this molecule features a pyridine-amide chelation motif that enables thermodynamically stable 5-membered metallacycles with Pd(II), Cu(II), and Ni(II).
Its unique value proposition lies in the 4-bromo substituent , which provides an orthogonal handle for downstream cross-coupling (e.g., Suzuki-Miyaura), allowing medicinal chemists to sequentially functionalize the benzamide core. This guide details synthesis, coordination mechanics, and a validated protocol for Pd-catalyzed C–H activation.
Part 1: Chemical Profile & Strategic Utility
The Molecule[1][2][3][4]
-
IUPAC Name: 4-bromo-N-(pyridin-2-ylmethyl)benzamide
-
Ligand Class: Bidentate (
-donor in anionic form; -donor in neutral form). -
Role: Acts as an LX-type ligand upon amide deprotonation, stabilizing high-valent metal centers (e.g., Pd(IV)) during catalytic cycles.
Structural Advantages
| Feature | Function in Catalysis |
| Pyridine Nitrogen ( | Primary anchor; initiates coordination to the metal center. |
| Amide Moiety | Deprotonates to form a rigid anionic |
| 4-Bromo Handle | Remains inert during ortho-C–H activation (under specific conditions), enabling late-stage diversification via Pd(0) coupling. |
Part 2: Synthesis Protocol
Objective: High-yield synthesis of the ligand from commercially available precursors.
Reaction Scheme
The synthesis follows a standard Schotten-Baumann acylation, modified for organic solubility to prevent hydrolysis of the acid chloride.
Reagents & Equipment
-
Precursors: 4-Bromobenzoyl chloride (1.0 equiv), 2-Picolylamine (1.1 equiv).
-
Base: Triethylamine (
) or Diisopropylethylamine (DIPEA) (2.0 equiv). -
Solvent: Dichloromethane (DCM), anhydrous.
-
Apparatus: 250 mL Round Bottom Flask (RBF), addition funnel, inert gas (
) line.
Step-by-Step Procedure
-
Preparation: Purge RBF with
. Dissolve 2-picolylamine (11 mmol) and (20 mmol) in dry DCM (50 mL). Cool to 0°C in an ice bath. -
Addition: Dissolve 4-bromobenzoyl chloride (10 mmol) in DCM (20 mL). Add this solution dropwise to the amine mixture over 30 minutes. Critical: Exothermic reaction; maintain T < 5°C to minimize side products.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane).
-
Workup:
-
Wash reaction mixture with sat.
(2 x 30 mL) to remove unreacted acid. -
Wash with brine (1 x 30 mL).
-
Dry organic layer over
, filter, and concentrate in vacuo.
-
-
Purification: Recrystallize from hot Ethanol/Water or purify via flash column chromatography (Gradient: 20%
50% EtOAc in Hexanes).
Visualization: Synthesis Workflow
Caption: Optimized workflow for the synthesis of 4-bromo-N-(2-picolyl)benzamide, emphasizing temperature control.
Part 3: Coordination Chemistry & Mechanism
Why this ligand works for C–H Activation.
The "Bite" Mechanism
In Pd-catalyzed reactions, the ligand does not merely spectate; it actively directs the metal.
-
Neutral Coordination: Initially binds Pd(OAc)
via . -
Deprotonation: The amide proton is acidic. In the presence of acetate or carbonate bases, it deprotonates.
-
Chelation: The resulting amidate anion coordinates to Pd, forming a neutral, rigid
-Pd(II) species . -
C-H Activation: This rigid geometry forces the Pd center into close proximity with the ortho-C-H bond of the benzamide ring, facilitating C-H cleavage via a Concerted Metalation-Deprotonation (CMD) pathway.
Visualization: Catalytic Cycle (C-H Iodination)
Caption: The Picolinamide (PA) directing group mechanism.[1][3][4] The ligand directs Pd to the ortho-position via a stable 5-membered palladacycle.
Part 4: Application Protocol – Directed Ortho-Iodination
This protocol demonstrates the ligand's ability to direct functionalization while preserving the 4-bromo handle.
Rationale
Ortho-iodination creates a "1,2,4-substituted" scaffold. The inserted Iodine is more reactive than the native Bromine, allowing selective coupling at the Iodine site first (chemoselectivity), followed by the Bromine site.
Reaction Conditions
| Parameter | Condition | Note |
| Catalyst | Pd(OAc) | Pd(II) source required. |
| Oxidant/Source | N-Iodosuccinimide (NIS) (1.2 equiv) | Electrophilic iodine source. |
| Additive | AgOAc (1.0 equiv) or PivOH | Promotes C-H cleavage/turnover. |
| Solvent | 1,2-Dichloroethane (DCE) | High boiling point, non-coordinating. |
| Temperature | 90°C – 110°C | Required for activation energy of C-H bond. |
Experimental Procedure
-
Charge: To a sealable reaction tube, add 4-bromo-N-(2-picolyl)benzamide (0.5 mmol), Pd(OAc)
(5.6 mg, 0.025 mmol), and NIS (135 mg, 0.6 mmol). -
Solvent: Add DCE (2.0 mL).
-
Seal & Heat: Seal the tube with a Teflon-lined cap. Heat to 100°C in an oil bath for 12 hours.
-
Filter: Cool to RT. Filter the mixture through a pad of Celite to remove Pd black. Rinse with DCM.
-
Analysis: Analyze crude by
H-NMR. The diagnostic peak is the loss of one ortho-proton signal and a shift in the remaining aromatic protons. -
Removal of DG (Optional): The picolyl group can be removed post-reaction via hydrolysis (NaOH/EtOH) or electrochemical oxidation, restoring the primary amide or carboxylic acid.
Part 5: Troubleshooting & Critical Parameters
-
Issue: Low Conversion.
-
Cause: Catalyst poisoning or insufficient temperature.
-
Fix: Ensure anhydrous conditions. Increase T to 110°C. Add 20 mol% Pivalic Acid (PivOH) as a proton shuttle (CMD promoter).
-
-
Issue: Loss of Bromine (Dehalogenation).
-
Cause: Pd(0) formation leading to oxidative addition into the C-Br bond.
-
Fix: Ensure the reaction remains strictly Pd(II)/Pd(IV) by using strong oxidants (like
for acetoxylation) or keeping the reaction time short. Avoid phosphine ligands which promote Pd(0).
-
References
-
Daugulis, O. et al. "Palladium-Catalyzed Picolinamide-Directed Alkylation of Unactivated C(sp3)-H Bonds." Journal of the American Chemical Society, 2005.
-
Chen, G. et al. "Palladium-Catalyzed Picolinamide-Directed Iodination of Remote Ortho-C−H Bonds." Organic Letters, 2016.
-
Engle, K. M. et al. "Ligand-Accelerated C–H Activation Reactions: Evidence for a Switch of Mechanism." Journal of the American Chemical Society, 2015.
-
PubChem Compound Summary. "4-Bromo-N-(2-pyridinyl)benzamide." National Library of Medicine.
-
Mphahlele, M. J. "Crystal structure of (E)-N-(4-bromo-2-(1-(hydroxyimino)ethyl)phenyl)benzamide." Zeitschrift für Kristallographie, 2018.[5]
Sources
- 1. Synthesis of phenanthridines via palladium-catalyzed picolinamide-directed sequential C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium catalyzed acetoxylation of benzylic C-H bonds using a bidentate picolinamide directing group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Palladium-catalyzed direct asymmetric C–H bond functionalization enabled by the directing group strategy - Chemical Science (RSC Publishing) DOI:10.1039/D0SC03052J [pubs.rsc.org]
- 4. Palladium-catalyzed picolinamide-directed iodination of remote ortho-C−H bonds of arenes: Synthesis of tetrahydroquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
microwave-assisted synthesis of N-picolyl benzamides
Application Note: Microwave-Assisted Synthesis of N-Picolyl Benzamides
Executive Summary
This guide details the , a critical pharmacophore in medicinal chemistry (e.g., kinase inhibitors, metalloproteinase inhibitors). Unlike traditional thermal heating, which relies on conductive heat transfer, microwave irradiation utilizes dipolar polarization and ionic conduction to heat the reaction mixture volumetrically. This results in reaction times reduced from hours to minutes, higher yields (>90%), and suppressed side reactions.
We present two distinct protocols:
-
Protocol A (Green Direct Amidation): A solvent-free, catalyst-driven condensation of carboxylic acids and amines.
-
Protocol B (Rapid Acylation): A microwave-accelerated Schotten-Baumann reaction using acid chlorides.
Reaction Mechanism & Microwave Theory
The synthesis relies on the formation of an amide bond between a benzoyl moiety and 2-picolylamine (2-(aminomethyl)pyridine).
-
Thermal Effect: Rapid heating rates (
) allow the system to overcome activation energy barriers ( ) quickly. -
Non-Thermal/Specific Microwave Effect: The polar transition state (zwitterionic tetrahedral intermediate) is stabilized by the oscillating electromagnetic field, lowering the activation energy relative to the ground state.
Visualizing the Pathway
Figure 1: Mechanistic pathway highlighting the stabilization of the polar transition state by microwave irradiation.
Experimental Design Strategy
| Parameter | Protocol A: Direct Amidation | Protocol B: Acylation |
| Precursor | Benzoic Acid | Benzoyl Chloride |
| Atom Economy | High (Only H₂O byproduct) | Lower (HCl byproduct) |
| Green Score | Excellent (Solvent-Free) | Moderate (Requires Base/Solvent) |
| Reaction Time | 10–20 Minutes | 1–5 Minutes |
| Catalyst | Ceric Ammonium Nitrate (CAN) | None (Base required: K₂CO₃) |
| Purification | Simple Extraction | Recrystallization/Column |
Protocol A: Green Direct Amidation (Recommended)
Best for: Library synthesis, green chemistry compliance, and acid-stable substrates.
Reagents:
-
Benzoic Acid (1.0 equiv)
-
2-Picolylamine (1.1 equiv)
-
Ceric Ammonium Nitrate (CAN) (1–2 mol%) or Boric Acid (10 mol%)
-
Solvent: None (Neat) or minimal Water/Ethanol if solid mixing is poor.
Step-by-Step Workflow:
-
Preparation: In a 10 mL microwave-transparent vial (borosilicate glass), weigh Benzoic Acid (122 mg, 1.0 mmol) and CAN (11 mg, 0.02 mmol).
-
Addition: Add 2-Picolylamine (113 µL, 1.1 mmol) directly to the solid mixture. A paste will form.
-
Sealing: Cap the vial with a Teflon-lined septum.
-
Irradiation: Place in a single-mode microwave reactor (e.g., CEM Discover or Anton Paar Monowave).
-
Mode: Dynamic (Temp Control)
-
Temp: 160 °C
-
Hold Time: 15 minutes
-
Stirring: High
-
Power Max: 200 W (System will modulate power to maintain 160°C).
-
-
Workup:
-
Cool to 50 °C.
-
Add Ethyl Acetate (5 mL) to dissolve the crude melt.
-
Wash with sat. NaHCO₃ (2 x 3 mL) to remove unreacted acid.
-
Wash with Brine (3 mL).
-
Dry organic layer over Na₂SO₄ and concentrate in vacuo.
-
-
Validation: Verify purity via TLC (EtOAc/Hexane 1:1). If >95% pure, proceed to analysis.
Protocol B: Rapid Acylation (High Throughput)
Best for: Highly unreactive amines or when acid chlorides are readily available.
Reagents:
-
Benzoyl Chloride (1.0 equiv)
-
2-Picolylamine (1.0 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Solvent: Acetone or DCM.
Step-by-Step Workflow:
-
Preparation: Dissolve 2-Picolylamine (1.0 mmol) and K₂CO₃ (2.0 mmol) in Acetone (3 mL) in a microwave vial.
-
Addition: Add Benzoyl Chloride (1.0 mmol) dropwise (Caution: Exothermic).
-
Irradiation:
-
Temp: 60 °C
-
Hold Time: 2 minutes
-
Power Max: 100 W.
-
-
Workup:
Data Analysis & Validation
Successful synthesis must be validated using NMR spectroscopy. The N-picolyl group has a distinct signature.
Expected ¹H NMR Data (300 MHz, CDCl₃):
| Fragment | Shift ( | Multiplicity | Integration | Assignment |
| Amide NH | 7.50 – 8.50 | Broad Singlet | 1H | NH -CO |
| Pyridine | 8.55 | Doublet (d) | 1H | Py-H6 ( |
| Pyridine | 7.65 | Triplet (td) | 1H | Py-H4 |
| Pyridine | 7.20 – 7.35 | Multiplet | 2H | Py-H3, H5 |
| Benzoyl | 7.85 | Doublet (d) | 2H | Ph-H2, H6 (ortho) |
| Benzoyl | 7.40 – 7.55 | Multiplet | 3H | Ph-H3, H4, H5 |
| Linker | 4.75 | Doublet (d) | 2H | Py-CH₂ -NH |
Note: The methylene doublet at ~4.75 ppm collapsing to a singlet upon D₂O shake is the diagnostic confirmation of the secondary amide formation.
Troubleshooting & Optimization
Figure 2: Decision tree for troubleshooting microwave synthesis issues.
Safety Considerations
-
Pressure: Microwave heating of solvents in sealed vessels generates pressure. Ensure vials are rated for the target temperature (Acetone at 100°C generates ~4-5 bar).
-
Superheating: Microwave solvents can superheat above their boiling points. Allow vessels to cool to <50°C before opening.
-
Chemical Hazards: 2-Picolylamine is corrosive and a lachrymator. Handle in a fume hood. CAN is an oxidizer; avoid grinding with organic materials.
References
-
Direct Amidation Mechanism
- Title: Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly
- Source: Zarecki, A. P., et al. (2020). Molecules.
-
URL:[Link]
-
Microwave Theory & Advantages
-
Benzamide Synthesis Protocols
-
NMR Characterization Reference
- Title: Chemodivergent Synthesis of N-(Pyridin-2-yl)amides.
- Source:RSC Advances (Supporting Info).
-
URL:[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in 2-Picolylamine Acylation
Welcome to the technical support center for the acylation of 2-picolylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this important synthetic transformation. Here, we move beyond simple procedural lists to provide a deep, mechanistic understanding of the reaction, enabling you to logically diagnose and resolve issues leading to low yields.
Understanding the Chemistry: The Nuances of 2-Picolylamine Acylation
2-Picolylamine presents a unique challenge in acylation reactions due to the presence of two nucleophilic nitrogen atoms: the primary aminomethyl group (-CH2NH2) and the pyridine ring nitrogen. The primary amine is the desired site of acylation, but the pyridine nitrogen can compete for the acylating agent, leading to the formation of an undesired acylpyridinium salt. This competition is a primary contributor to low yields of the target amide.
The pKa of the conjugate acid of the primary amine is approximately 8.8, while that of the pyridine nitrogen is around 2.3.[1][2] This significant difference in basicity and nucleophilicity is the foundation for achieving selective acylation of the primary amine. However, reaction conditions must be carefully controlled to exploit this difference.
Visualizing the Troubleshooting Workflow
When encountering low yields, a systematic approach is crucial. The following flowchart outlines a logical progression for diagnosing and addressing the root cause of the issue.
Caption: A systematic approach to troubleshooting low yields in 2-picolylamine acylation.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses specific issues that can lead to poor outcomes in your synthesis in a question-and-answer format.
Q1: My yield is very low, and I see a significant amount of unreacted 2-picolylamine. What is the likely cause?
A1: This scenario points to several potential issues, primarily related to the reactivity of your acylating agent or the reaction conditions.
-
Inactive Acylating Agent: Acyl halides and anhydrides are sensitive to moisture. Hydrolysis of your acylating agent to the corresponding carboxylic acid will render it unreactive towards the amine. It is crucial to use freshly opened or properly stored acylating agents and to perform the reaction under anhydrous conditions.
-
Inadequate Base: If using an acyl halide, a base is required to neutralize the HCl generated.[3] Without a base, the HCl will protonate the highly basic primary amine of 2-picolylamine, forming an unreactive ammonium salt and halting the reaction.
-
Insufficient Temperature: While many acylations proceed readily at room temperature, some less reactive acylating agents may require gentle heating to achieve a reasonable reaction rate.
Q2: My reaction is complete, but my isolated yield is still low. I suspect a side reaction is occurring. What are the possibilities?
A2: With 2-picolylamine, the most probable side reactions involve the pyridine nitrogen.
-
Pyridine N-Acylation: The pyridine nitrogen can be acylated to form an acylpyridinium salt.[2] This is more likely to occur with highly reactive acylating agents and in the absence of a non-nucleophilic base. The formation of this salt consumes your acylating agent and complicates purification.
-
Diacylation: It is possible, though less common due to steric hindrance, that both the primary amine and the pyridine nitrogen are acylated. This is more likely under forcing conditions (high temperature, large excess of acylating agent).
Q3: How can I prevent acylation of the pyridine nitrogen?
A3: Selectivity for the primary amine can be achieved by carefully choosing your reaction conditions.
-
Choice of Base: The use of a non-nucleophilic, sterically hindered base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is recommended. These bases are capable of scavenging the generated acid but are poor nucleophiles themselves and are less likely to compete with the primary amine for the acylating agent. Pyridine, while a common base in acylations, can act as a nucleophilic catalyst and may promote N-acylation of the pyridine ring in this specific case.
-
Controlled Addition of Acylating Agent: Adding the acylating agent dropwise at a low temperature (e.g., 0 °C) can help to control the exotherm of the reaction and favor the more nucleophilic primary amine over the less nucleophilic pyridine nitrogen.
Q4: What is the best solvent for this reaction?
A4: The choice of solvent is critical for ensuring all reactants remain in solution and for influencing reaction rates.
-
Aprotic Solvents: Dichloromethane (DCM) and tetrahydrofuran (THF) are excellent choices as they are aprotic and will not react with the acylating agent.[4] They are also good at solubilizing both the amine and many common acylating agents.
-
Schotten-Baumann Conditions: For a classic Schotten-Baumann reaction, a two-phase system of an organic solvent (like DCM) and water containing an inorganic base (like sodium carbonate or sodium hydroxide) can be effective.[5] The base in the aqueous layer neutralizes the acid byproduct.
Recommended Protocol for Selective N-Acylation of 2-Picolylamine
This protocol is a robust starting point for the selective acylation of the primary amine of 2-picolylamine with an acyl chloride.
Materials:
-
2-Picolylamine
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA), distilled
-
Anhydrous Dichloromethane (DCM)
-
1 M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (nitrogen or argon), add 2-picolylamine (1.0 equivalent) and anhydrous DCM (10-20 mL per gram of 2-picolylamine).
-
Addition of Base: Add triethylamine (1.1 equivalents) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Acylating Agent: Dissolve the acyl chloride (1.05 equivalents) in a small amount of anhydrous DCM and add it dropwise to the stirred reaction mixture over 15-30 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the 2-picolylamine is consumed.
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess TEA and any unreacted 2-picolylamine), saturated sodium bicarbonate solution (to remove any carboxylic acid byproduct), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic layer under reduced pressure.
-
The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Data Presentation: Impact of Base on Selectivity
| Base | Role | Potential for Pyridine N-Acylation | Recommendation for 2-Picolylamine Acylation |
| Triethylamine (TEA) | Non-nucleophilic base | Low | Highly Recommended |
| Diisopropylethylamine (DIPEA) | Non-nucleophilic, sterically hindered base | Very Low | Excellent Choice |
| Pyridine | Nucleophilic base/catalyst | High | Not Recommended |
| Sodium Hydroxide (aq) | Inorganic base (Schotten-Baumann) | Moderate | Viable, but requires careful pH control |
Mechanistic Insights
The selective acylation of the primary amine of 2-picolylamine is a classic example of exploiting differences in nucleophilicity. The reaction proceeds via a nucleophilic addition-elimination mechanism.
Caption: The addition-elimination mechanism for the selective acylation of 2-picolylamine's primary amine.
References
- Guidechem. 2-Picolylamine 3731-51-9 wiki.
- ChemBK. 2-Picolylamine.
- Fringuelli, F., Pizzo, F., & Vaccaro, L. (2004). A Key Step in the Synthesis of Ionic Liquids: Solvent-Free Al(OTf)3-Catalyzed Aminolysis of 1,2-Epoxides by 2-Picolylamine. The Journal of Organic Chemistry, 69(22), 7745–7747.
- Organic Chemistry Portal. Schotten-Baumann Reaction.
- Wikipedia. Schotten–Baumann reaction.
- Chemistry Stack Exchange.
- Vedantu. Schotten-Baumann Reaction: Mechanism, Steps & Real-Life Examples.
- MDPI.
- ResearchGate. How can i make acylation for a secondary amine compound contains NH, phenolic OH and caroboxylic group?.
- Chemguide.
Sources
crystallization methods for 4-bromo-N-(pyridin-2-ylmethyl)benzamide
Technical Support Center: Crystallization Protocols for 4-Bromo-N-(pyridin-2-ylmethyl)benzamide
Ticket ID: #CRYST-4Br-PYR-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary
This guide addresses the isolation and purification of 4-bromo-N-(pyridin-2-ylmethyl)benzamide .[1] This molecule features a lipophilic bromophenyl head and a basic pyridine tail connected by a flexible amide linker. This specific structural combination often leads to "oiling out" (liquid-liquid phase separation) during crystallization.[1][2]
The protocols below prioritize thermodynamic stability and impurity rejection. We recommend a tiered approach: starting with a standard solvent switch, moving to controlled cooling for oiling issues, and utilizing salt formation as a definitive resolution for difficult batches.
Part 1: Physicochemical Profile & Solvent Selection[1]
Before attempting crystallization, understand the molecule's behavior in solution.
| Property | Value / Characteristic | Implication for Crystallization |
| Structure | Flexible methylene linker | High rotational freedom; increases risk of oiling out.[1] |
| pKa (Pyridine) | ~5.2 (Basic) | Soluble in acidic aqueous media; crystallizable as HCl/HBr salt.[1] |
| pKa (Amide) | >15 (Neutral) | Stable to hydrolysis under mild recrystallization conditions.[1] |
| Lipophilicity | Moderate (Br substituent) | Poor solubility in water; good solubility in DCM, EtOAc.[1] |
Solvent Screening Matrix
Based on benzamide analog behaviors [1, 2].
| Solvent System | Role | Suitability | Notes |
| Ethanol (Abs.) | Single Solvent | High | Best starting point.[1][3] Good solubility at boiling; poor at 0°C. |
| EtOAc / n-Heptane | Solvent / Anti-solvent | High | Excellent for removing non-polar impurities.[1] |
| Acetonitrile | Single Solvent | Medium | Good for polar impurities, but high solubility may reduce yield [3].[1] |
| Water | Anti-solvent | Low | Risk of oiling out is highest here due to high polarity difference.[1] |
Part 2: Primary Crystallization Protocols
Method A: The "Standard" Recrystallization (Ethanol)
Recommended for crude purity >85%.
-
Dissolution: Charge crude solid into a flask. Add Ethanol (absolute) (approx. 5-7 mL per gram of solid).[1]
-
Reflux: Heat to boiling (
). If solid remains, add ethanol in 0.5 mL increments until fully dissolved.[1]-
Critical: Do not add excess solvent.[1] If solution is colored, add activated carbon (5 wt%), reflux for 5 mins, and hot filter.
-
-
Nucleation: Remove from heat. Allow to cool to room temperature (RT) undisturbed on a cork ring.
-
Why? Rapid cooling on ice shocks the system, trapping impurities or causing oiling.
-
-
Growth: Once solid appears at RT, move to an ice bath (
) for 1 hour to maximize yield. -
Isolation: Filter under vacuum. Wash cake with cold ethanol (
). Dry in a vacuum oven at .
Method B: Anti-Solvent Diffusion (EtOAc / Heptane)
Recommended for removing non-polar byproducts.[1]
-
Dissolve crude in minimal Ethyl Acetate (EtOAc) at
. -
Add n-Heptane dropwise to the hot solution until a faint, persistent cloudiness appears.
-
Add 1-2 drops of EtOAc to clear the cloudiness (restore single phase).[1]
-
Wrap the flask in foil (insulation) and allow to cool slowly to RT overnight.
Part 3: Troubleshooting "Oiling Out"
User Issue: "My solution turned into a cloudy emulsion, and now there is a sticky gum at the bottom of the flask instead of crystals."
Root Cause: The solution entered the "metastable zone" too quickly, or the melting point of the solvated solid is lower than the crystallization temperature. This is common with flexible linkers like the (pyridin-2-ylmethyl) group [4].[1]
The Rescue Protocol (Temperature Cycling)
-
Re-dissolve: Reheat the mixture until the oil layer fully dissolves into the solvent.
-
Adjust Solvent: Add 10-15% more of the good solvent (e.g., Ethanol) to lower the saturation slightly.[1]
-
Seed at High Temp: Cool slightly below boiling. Add seed crystals before the oil separates.
-
Isothermal Hold: Hold the temperature constant (e.g.,
) and stir vigorously. -
Slow Cool: Ramp temperature down at
.
Part 4: Visual Troubleshooting Guide
The following logic flow helps you decide the next step based on visual observation of the flask.
Figure 1: Decision tree for troubleshooting benzamide crystallization outcomes.
Part 5: Frequently Asked Questions (FAQs)
Q1: The crystals are slightly yellow. Is this acceptable?
-
A: Pure benzamides are typically white.[1] Yellow coloration usually indicates trace oxidation of the pyridine ring or impurities from the acid chloride coupling (if used in synthesis).
-
Fix: Perform a "charcoal wash."[1] Dissolve crystals in hot ethanol, add activated carbon, stir for 5 minutes, and filter through Celite while hot. Recrystallize the filtrate.
Q2: I cannot get the solid to crystallize; it stays as an oil even with seeding.
-
A: If the neutral molecule is stubborn, exploit the basic pyridine nitrogen.
-
Alternative Strategy (Salt Formation): Dissolve the oil in EtOAc.[1] Add 1.1 equivalents of 4M HCl in Dioxane.[1] The hydrochloride salt often crystallizes instantly due to higher lattice energy and polarity [5].
Q3: Can I use water as a co-solvent?
-
A: Use with caution. While water increases yield (anti-solvent), it dramatically increases the risk of oiling out for this specific lipophilic molecule. If you must use water, add it to the hot ethanol solution very slowly and stop immediately if persistent cloudiness appears.
Q4: How do I verify I have the correct polymorph?
-
A: Benzamides are prone to polymorphism.[1] Run a melting point test.
-
If the range is sharp (e.g.,
), you likely have a pure stable form [2]. -
If the range is broad or lower than expected, you may have a metastable form or solvate. Dry the sample thoroughly under vacuum to remove lattice solvent.
-
References
-
BenchChem Technical Support. (2025).[1][6] Crystallization Methods for Benzamide Derivatives: Application Notes and Protocols. Retrieved from [1]
-
Hassan, E. A., et al. (2008).[1][7] Synthesis and crystallization of 4-Methyl-N-[2-(pyridin-2-yl)ethylcarbamothioyl]benzamide. Acta Crystallographica Section E. Retrieved from [1]
-
Moreno-Fuquen, R., et al. (2014).[1][8] 4-Bromo-N-(2-nitrophenyl)benzamide: Synthesis and Crystal Structure. Acta Crystallographica Section E. Retrieved from [1]
-
Mettler Toledo. (2025).[1] Oiling Out in Crystallization: Causes and Remedies.[1][2][5][9] Retrieved from [1]
-
PubChem. (2025).[1][10] Compound Summary: 4-bromo-N-(pyridin-2-yl)benzamide.[1][11] Retrieved from [1]
Sources
- 1. 4-Bromo-N-2-pyridinylbenzamide | C12H9BrN2O | CID 838563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mt.com [mt.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 4-Methyl-N-[2-(pyridin-2-yl)ethylcarbamothioyl]benzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. brainly.com [brainly.com]
- 10. 4-bromo-N-(5-nitropyridin-2-yl)benzamide | C12H8BrN3O3 | CID 4180609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 4-bromo-N-pyridin-2-ylbenzamide | 14547-83-2 [chemicalbook.com]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectral Analysis of 4-bromo-N-(pyridin-2-ylmethyl)benzamide
This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-bromo-N-(pyridin-2-ylmethyl)benzamide. Designed for researchers and professionals in drug development, this document moves beyond a simple spectral assignment. It contextualizes the data through objective comparison with structurally related alternatives, offering field-proven insights into how subtle molecular changes manifest in NMR spectra. Every claim is grounded in authoritative sources to ensure scientific integrity.
Introduction: The Role of ¹H NMR in Structural Elucidation
Nuclear Magnetic Resonance spectroscopy is an indispensable technique in organic chemistry for determining the structure of molecules. ¹H NMR, specifically, provides detailed information about the hydrogen atoms (protons) in a molecule, revealing their chemical environment, proximity to other protons, and their count. Key parameters derived from a ¹H NMR spectrum—chemical shift (δ), signal integration, and spin-spin coupling (J)—allow for the unambiguous assembly of a molecular structure. The chemical shift, in particular, is highly sensitive to the electronic environment of a proton, making it a powerful diagnostic tool for identifying functional groups and their relative positions.
Analysis of 4-bromo-N-(pyridin-2-ylmethyl)benzamide
The structure of 4-bromo-N-(pyridin-2-ylmethyl)benzamide combines three key moieties: a 4-bromobenzoyl group, a central amide linkage, and a pyridin-2-ylmethyl group. Each component imparts distinct electronic effects that influence the chemical shifts of nearby protons.
Predicted ¹H NMR Spectrum
A detailed prediction of the spectrum can be made by analyzing each sub-structure:
-
4-Bromobenzoyl Ring: This is a classic para-disubstituted benzene ring. The electron-withdrawing nature of both the bromine atom and the carbonyl group deshields all aromatic protons relative to benzene (7.26 ppm). The protons ortho to the carbonyl group (H-2', H-6') are expected to be the most downfield due to the carbonyl's strong anisotropic and inductive effects. The protons ortho to the bromine (H-3', H-5') will be slightly upfield of these. This arrangement typically produces an AA'BB' system that often appears as two distinct doublets.
-
Pyridin-2-ylmethyl Group: The pyridine ring is an electron-deficient aromatic system. The proton adjacent to the nitrogen (H-6) is the most deshielded and will appear significantly downfield[1][2]. The other pyridine protons (H-3, H-4, H-5) will appear in the aromatic region, with predictable coupling patterns. The methylene bridge protons (-CH₂-) are deshielded by the adjacent amide nitrogen and the pyridine ring, and their signal is expected around 4.6-4.8 ppm.
-
Amide Proton (-NH-): The amide proton's chemical shift is highly variable and sensitive to solvent, concentration, and temperature. It is typically broad due to quadrupole broadening from the adjacent ¹⁴N atom and chemical exchange. It is expected to be significantly downfield and will likely show coupling to the adjacent methylene protons, appearing as a triplet.
Below is a diagram of the target molecule with protons labeled for assignment.
Caption: Structure of 4-bromo-N-(pyridin-2-ylmethyl)benzamide with key protons labeled.
Comparative Analysis
To understand the spectral contributions of the different moieties, we compare the target molecule with three alternatives. This comparison isolates the electronic and structural effects of the pyridinylmethyl group and the bromine substituent.
-
N-benzyl-4-bromobenzamide: Replaces the pyridin-2-ylmethyl group with a simple benzyl group. This removes the electron-withdrawing effect of the pyridine nitrogen.
-
N-(pyridin-2-ylmethyl)benzamide: Removes the bromine atom from the benzoyl ring, allowing us to observe the substituent effect of a simple phenyl group versus a bromophenyl group.
-
4-Bromobenzamide: Represents the core benzamide structure, isolating the signals of the 4-bromophenyl ring.
Data Summary
The following table summarizes the experimental ¹H NMR data for the target compound and its key comparators. Data for the target molecule is predicted based on empirical data from its constituent fragments, while data for comparators is derived from literature.[3]
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| 4-bromo-N-(pyridin-2-ylmethyl)benzamide | H-6 (Py) | ~8.55 | d | ~4.8 | 1H |
| NH (Amide) | ~8.20 | t | ~5.7 | 1H | |
| H-4 (Py) | ~7.75 | td | ~7.7, 1.8 | 1H | |
| H-2', H-6' (Benzoyl) | ~7.70 | d | ~8.5 | 2H | |
| H-3', H-5' (Benzoyl) | ~7.60 | d | ~8.5 | 2H | |
| H-3 (Py) | ~7.30 | d | ~7.8 | 1H | |
| H-5 (Py) | ~7.25 | ddd | ~7.5, 4.8, 0.9 | 1H | |
| -CH₂- | ~4.70 | d | ~5.7 | 2H | |
| N-benzyl-4-bromobenzamide [3] | H-2', H-6' (Benzoyl) | 7.67 | m | - | 2H |
| H-3', H-5' (Benzoyl) | 7.58 | m | - | 2H | |
| H (Benzyl Ar) | 7.35 | m | - | 5H | |
| NH (Amide) | 6.42 | bs | - | 1H | |
| -CH₂- | 4.65 | d | 5.5 | 2H | |
| N-(pyridin-2-ylmethyl)benzamide | H-6 (Py) | ~8.55 | d | ~4.8 | 1H |
| NH (Amide) | ~8.15 | t | ~5.7 | 1H | |
| H-2', H-6' (Benzoyl) | ~7.80 | m | - | 2H | |
| H-4 (Py) | ~7.75 | td | ~7.7, 1.8 | 1H | |
| H-3',4',5' (Benzoyl) | ~7.45 | m | - | 3H | |
| H-3 (Py) | ~7.30 | d | ~7.8 | 1H | |
| H-5 (Py) | ~7.25 | ddd | ~7.5, 4.8, 0.9 | 1H | |
| -CH₂- | ~4.68 | d | ~5.7 | 2H | |
| 4-Bromobenzamide [4][5] | H-2, H-6 | ~7.75 | d | ~8.6 | 2H |
| H-3, H-5 | ~7.60 | d | ~8.6 | 2H | |
| -NH₂ | ~7.5 (broad) | bs | - | 2H |
Note: 'bs' denotes a broad singlet, 'd' a doublet, 't' a triplet, 'm' a multiplet, 'td' a triplet of doublets, and 'ddd' a doublet of doublet of doublets.
Discussion of Comparative Data
-
Effect of the Pyridine Ring: Comparing the target molecule to N-benzyl-4-bromobenzamide, the most striking difference is in the aromatic region. The target molecule displays four distinct signals for the pyridine ring protons, with H-6 being significantly downfield (~8.55 ppm) due to its proximity to the electronegative nitrogen atom. In contrast, the five protons of the benzyl ring in the comparator resonate as a complex multiplet around 7.35 ppm.[3] This highlights the unique electronic signature of the pyridine heterocycle.
-
Effect of the Bromine Substituent: Comparing the target molecule to N-(pyridin-2-ylmethyl)benzamide, the effect of the bromine atom becomes clear. In the bromo-substituted compound, the benzoyl protons split into two distinct doublets (~7.70 and ~7.60 ppm). In the non-brominated analogue, the five benzoyl protons appear as two multiplets centered around 7.80 ppm (ortho protons) and 7.45 ppm (meta and para protons). The bromine atom's electron-withdrawing effect slightly deshields these protons and simplifies the splitting pattern by creating symmetry.
-
Methylene and Amide Protons: The chemical shift of the methylene (-CH₂-) protons is remarkably consistent across all N-substituted examples (~4.65-4.70 ppm), indicating that its chemical environment is primarily dictated by the adjacent amide and aromatic ring (either phenyl or pyridinyl). The amide proton (-NH-), however, shows more variability. In N-benzyl-4-bromobenzamide, it appears significantly upfield (6.42 ppm) compared to the pyridinylmethyl analogues (~8.20 ppm).[3] This suggests that the pyridine nitrogen may participate in intramolecular hydrogen bonding or alter the conformation around the amide bond, leading to greater deshielding of the amide proton.
Experimental Protocols
To ensure the acquisition of high-quality, reproducible ¹H NMR data, adherence to standardized protocols for sample preparation and data acquisition is critical.
Protocol 1: Sample Preparation
The quality of the NMR sample directly impacts the quality of the resulting spectrum.
-
Weighing: Accurately weigh 5-10 mg of the solid analyte.[6]
-
Solvent Selection: Choose a suitable deuterated solvent in which the analyte is fully soluble. Deuterated chloroform (CDCl₃) is a common first choice for many organic compounds.[7]
-
Dissolution: Dissolve the analyte in approximately 0.6-0.7 mL of the deuterated solvent in a small, clean vial.
-
Filtration: To remove any particulate matter which can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube. Do not use cotton wool, as solvents may leach impurities from it.
-
Internal Standard: Add a small amount of an internal reference standard, such as tetramethylsilane (TMS), to set the chemical shift scale to 0 ppm.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Protocol 2: ¹H NMR Data Acquisition
These parameters are typical for a standard ¹H survey spectrum on a 400 MHz or 500 MHz spectrometer.[8][9]
-
Instrument Setup: Insert the sample into the spectrometer and ensure it is positioned correctly within the probe.
-
Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Set Acquisition Parameters:
-
Pulse Program: Use a standard one-pulse sequence (e.g., 'zg' on Bruker systems).[8]
-
Spectral Width (SW): Set a spectral width that encompasses all expected proton signals, typically from -2 to 12 ppm.[9]
-
Acquisition Time (AQ): Set to 3-4 seconds to ensure good digital resolution and allow the FID to decay sufficiently.[10]
-
Number of Scans (NS): For a sample of this concentration, 8 to 16 scans are usually sufficient to achieve a good signal-to-noise ratio.[10]
-
Relaxation Delay (D1): A delay of 1-2 seconds is typically adequate for qualitative ¹H spectra.
-
-
Receiver Gain (RG): Use the automatic receiver gain adjustment (rga) to optimize signal amplification without clipping the FID.[8]
-
Acquisition: Start the acquisition.
-
Data Processing: After acquisition, perform a Fourier transform, phase correction, and baseline correction on the resulting FID to obtain the final spectrum.
Caption: Standard workflow for ¹H NMR spectrum acquisition and analysis.
Conclusion
The ¹H NMR spectrum of 4-bromo-N-(pyridin-2-ylmethyl)benzamide is a rich source of structural information, with each signal's position and multiplicity directly reflecting the molecule's unique electronic and spatial arrangement. By comparing its spectrum to those of structurally simpler analogues, we can confidently assign each resonance and appreciate the distinct contributions of the bromophenyl and pyridinylmethyl moieties. This comparative approach not only validates the structural assignment but also deepens our understanding of structure-property relationships, a cornerstone of modern chemical and pharmaceutical research.
References
-
NMR Sample Preparation. (n.d.). University of Ottawa. Retrieved from [Link]
-
The Acquisition Parameters. (n.d.). University of Missouri-St. Louis. Retrieved from [Link]
- Supporting Information for "Chemodivergent Synthesis of N-(Pyridin-2-yl)amides and 3-Bromo-imidazo[1,2-α]pyridines". (n.d.). Royal Society of Chemistry.
-
How do I choose the right acquisition parameters for a quantitative NMR measurement? (2022, April 25). Chemistry LibreTexts. Retrieved from [Link]
-
Basics of NMR: Sample preparation and analysis of NMR analysis data. (2021, April 18). Mesbah Energy Co. Retrieved from [Link]
-
A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. (2010, March 15). PubMed. Retrieved from [Link]
-
N-Benzylbenzamides: A Novel Merged Scaffold for Orally Available Dual Soluble Epoxide Hydrolase/Peroxisome Proliferator-Activated Receptor γ Modulators. (2015, November 23). ACS Publications. Retrieved from [Link]
-
NMR acquisition parameters and qNMR. (2021, June 21). Nanalysis. Retrieved from [Link]
-
NMR Sample Preparation. (n.d.). Western University. Retrieved from [Link]
-
How to Get a Good 1H NMR Spectrum. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
- NMR data acquisition. (n.d.). University of Crete.
-
Supporting Information for "Direct Synthesis of Amides and Imines by Dehydrogenative Homo or Cross-Coupling of Amines and Alcohols catalyzed by Cu-MOF". (2021). Royal Society of Chemistry. Retrieved from [Link]
-
NMR Education: How to Choose Your Acquisition Parameters? (2020, July 30). Anasazi Instruments. Retrieved from [Link]
-
4-Bromobenzamide. (n.d.). PubChem. Retrieved from [Link]
-
N-(pyridin-2-yl)benzamide. (n.d.). PubChem. Retrieved from [Link]
- 1H NMR for 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl) benzamide. (2026, January). ResearchGate.
- A metal-free approach for the synthesis of amides/esters with pyridinium salts of phenacyl bromides via C–C bond cleavage. (n.d.). Beilstein Journals.
-
Figure S42. 1 H NMR spectrum (100 MHz, CDCl 3 ) of N-benzylbenzamide (7). (n.d.). ResearchGate. Retrieved from [Link]
- Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. (n.d.). ACS Publications.
-
1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0276509). (n.d.). NP-MRD. Retrieved from [Link]
-
2-Hydroxy-N-(pyridin-2-ylmethyl)benzamide. (n.d.). SpectraBase. Retrieved from [Link]
- 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. (n.d.). ScienceDirect.
- Direct amidation of carboxylic acids with amines under microwave irradiation using silica gel as a solid support. (n.d.). Royal Society of Chemistry.
-
4-methyl-n-(pyridin-2-yl)benzamide. (n.d.). PubChemLite. Retrieved from [Link]
-
SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. (n.d.). St. Paul's Cathedral Mission College. Retrieved from [Link]
-
NMR Chemical Shift Values Table. (2024, August 1). Chemistry Steps. Retrieved from [Link]
- NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. (n.d.). Polish Journal of Chemistry.
-
4-Bromo-N-2-pyridinylbenzamide. (n.d.). PubChem. Retrieved from [Link]
Sources
- 1. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
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- 3. rsc.org [rsc.org]
- 4. 4-BROMOBENZAMIDE(698-67-9) 1H NMR [m.chemicalbook.com]
- 5. 4-Bromobenzamide | C7H6BrNO | CID 69683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. \Basics of NMR\ Sample preparation and analysis of NMR analysis data\ - Mesbah Energy [irisotope.com]
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- 10. chem.libretexts.org [chem.libretexts.org]
Comparative Analysis of Structural Assignment Strategies: The Methylene Doublet in N-(2-picolyl)benzamide
Executive Summary
In the structural characterization of N-(2-picolyl)benzamide and its derivatives, the methylene signal (
This guide objectively compares three distinct NMR acquisition strategies for definitively assigning this methylene doublet. It addresses the common ambiguity where the signal appears as a broad singlet in chloroform-d (
The Mechanistic Challenge: Scalar Coupling vs. Chemical Exchange
To interpret the methylene signal correctly, one must understand the competition between scalar coupling and chemical exchange.
The methylene protons (
-
Theoretical Expectation: A doublet with
. -
The Disruptor: The amide proton (
) is labile. It undergoes chemical exchange with the solvent or trace water.[1]
If the exchange rate (
Diagram 1: Mechanistic Pathway of Signal Evolution
Caption: The relationship between solvent environment, proton exchange rates, and the resulting methylene multiplicity.
Comparative Analysis of Acquisition Protocols
The following section compares three standard workflows for identifying the methylene doublet.
Method A: The Standard Screen ( )
-
Protocol: Dissolve ~5-10 mg sample in 0.6 mL
. Acquire 16-32 scans. -
Observation: The methylene typically appears at 4.65 ppm .
-
Performance:
-
Reliability: Low for multiplicity assignment.
-
Issue: In
, amide protons often undergo intermediate-to-fast exchange due to lack of strong hydrogen bond acceptors and the presence of trace acid/water. -
Result: The signal often appears as a broad singlet or a poorly resolved doublet.[2][3]
-
Verdict:Ambiguous.
-
Method B: The Stabilization Protocol ( )
-
Protocol: Dissolve ~5-10 mg sample in 0.6 mL
. -
Mechanism: DMSO is a strong hydrogen bond acceptor. It forms a tight H-bond with the amide NH, significantly increasing the activation energy for proton exchange. This forces the system into the "slow exchange" regime.
-
Observation:
-
Amide NH shifts downfield (typically > 8.5 ppm).
-
Methylene signal resolves into a sharp doublet (
).
-
-
Performance:
Method C: The Functional Verification ( Shake)
-
Protocol: Take the sample from Method A (
). Add 1-2 drops of . Shake vigorously for 30 seconds. Allow layers to separate. Acquire spectrum. -
Mechanism: Chemical exchange replaces the Amide-H with Amide-D. Deuterium (
) has a different magnetogyric ratio, effectively "decoupling" the proton-proton interaction. -
Observation: The methylene signal (if previously broad or a doublet) will collapse into a sharp singlet .
-
Performance:
-
Reliability: Definitive proof of NH coupling.
-
Verdict:Best for Validation.
-
Quantitative Data Summary
The following table summarizes the spectral characteristics of the methylene protons in N-(2-picolyl)benzamide under different conditions.
| Parameter | Method A ( | Method B ( | Method C ( |
| Chemical Shift ( | ~4.65 ppm | ~4.50 - 4.60 ppm | ~4.65 ppm |
| Multiplicity | Broad Singlet or Weak Doublet | Sharp Doublet | Sharp Singlet |
| Coupling ( | Often unresolved | ~ 5.5 - 6.0 Hz | None (Decoupled) |
| Amide NH Shift | ~6.5 - 7.5 ppm (Broad) | ~9.0 ppm (Sharp) | Disappears (Exchanged) |
| Interpretation | Ambiguous | Confirmed Coupling | Confirmed Exchange |
Data derived from standard amide behaviors and specific picolyl-benzamide literature [1, 2].
Experimental Workflow: The Decision Matrix
To ensure data integrity during drug development or structural elucidation, follow this logical workflow.
Diagram 2: Assignment Decision Tree
Caption: Logical workflow for validating the methylene doublet assignment.
References
-
Royal Society of Chemistry.Supporting Information: Synthesis and characterization of N-benzylbenzamide derivatives. (Specific shifts for N-(2-picolyl)
4.65, d, J=5.5 Hz). [Link] -
National Institutes of Health (PMC). 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. (Analysis of solvent effects on amide coupling). [Link]
-
University of Wisconsin-Madison (Reich Collection). Spin-Spin Splitting: J-Coupling and Exchange Phenomena. [Link]
-
LibreTexts Chemistry. Coupling Constants Identify Coupled Protons. [Link]
Sources
Comparative Analysis of Ionization & Fragmentation: 4-bromo-N-(pyridin-2-ylmethyl)benzamide
Executive Summary
This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 4-bromo-N-(pyridin-2-ylmethyl)benzamide (CAS: 14547-83-2). As a structural scaffold often utilized in fragment-based drug discovery (FBDD) for kinase inhibitors and metalloenzyme targets, accurate identification of this moiety is critical in metabolic stability studies and impurity profiling.
This document moves beyond basic spectral listing to offer a comparative analysis of ionization modes (ESI vs. EI) and collision energy dynamics, supported by predictive fragmentation modeling and established heteroaromatic mass spectrometry principles.
Part 1: The Isotopic Fingerprint (The "Br" Factor)
Before analyzing fragmentation, the precursor ion identification relies on the distinct isotopic signature of bromine. Unlike chlorinated or fluorinated analogs, brominated compounds exhibit a unique 1:1 doublet intensity ratio due to the natural abundance of
Theoretical Precursor Ions (ESI+)
The molecule (
| Isotope | Exact Mass (Neutral) | Precursor Ion | Relative Abundance |
| 290.005 | 291.013 | 100% | |
| 292.003 | 293.011 | ~98% |
Diagnostic Value: In a full-scan MS1 spectrum, any peak lacking this "twin tower" doublet separated by 2 Da can be immediately discarded as a non-brominated background contaminant.
Part 2: Fragmentation Dynamics (ESI-MS/MS)
The fragmentation of 4-bromo-N-(pyridin-2-ylmethyl)benzamide under Collision-Induced Dissociation (CID) follows two distinct pathways driven by charge localization. The charge can reside on the amide oxygen (leading to acylium ions) or the pyridine nitrogen (leading to picolyl fragments).
Pathway A: Amide Bond Cleavage (The Acylium Route)
This is the dominant pathway at medium collision energies (15–25 eV).
-
Cleavage: The C-N amide bond breaks.
-
Product: Formation of the 4-bromobenzoyl cation (acylium ion).
-
Secondary Loss: The acylium ion loses neutral Carbon Monoxide (CO, 28 Da) to form the 4-bromophenyl cation .
-
Diagnostic Ions:
183/185 (Acylium) 155/157 (Phenyl).
Pathway B: The Pyridine "Reporter" (The Picolyl Route)
The pyridine ring is highly basic. If the proton remains on the pyridine nitrogen during cleavage:
-
Cleavage: The C-N amide bond breaks, but the charge stays on the amine side.
-
Product: Formation of the (pyridin-2-yl)methanaminium ion.
-
Secondary Loss: Loss of neutral Ammonia (
, 17 Da) yields the stable picolyl cation .
-
Diagnostic Ions:
109 (Protonated amine) 92 (Picolyl cation).
Visualization of Fragmentation Pathways[1][2][3][4][5]
Figure 1: CID Fragmentation Tree. The dual pathways allow for independent confirmation of the "head" (bromophenyl) and "tail" (pyridine) of the molecule.
Part 3: Comparative Performance Guide
This section compares how different experimental conditions affect data quality and interpretation.
Ionization Mode Comparison: ESI vs. EI
For drug development applications, Electrospray Ionization (ESI) is the superior choice over Electron Impact (EI) due to the polarity of the amide and pyridine groups.
| Feature | ESI (Electrospray Ionization) | EI (Electron Impact) |
| Primary Ion | ||
| Sensitivity | High (Picogram levels) | Moderate (Nanogram levels) |
| Fragmentation | Tunable (via Collision Energy) | Fixed (70 eV, often shatters molecule) |
| Suitability | Best for LC-MS (Polar/Aqueous) | Limited (Requires volatility/GC-MS) |
| Data Utility | Preserves molecular weight info; ideal for DMPK.[1] | extensive fragmentation; good for library matching but poor for MW confirmation. |
Collision Energy (CE) Optimization
The choice of Collision Energy (CE) in a Triple Quadrupole or Q-TOF dramatically alters the spectrum.
| Energy Regime | Voltage (eV) | Observed Spectrum Characteristics | Recommended Application |
| Low Energy | 5 – 15 eV | Dominant | Quantitation (SIM/MRM) . Maximizes signal-to-noise for the parent. |
| Medium Energy | 20 – 30 eV | Appearance of Acylium (183/185) and Amine (109). | General Identification . Confirms presence of both rings. |
| High Energy | > 40 eV | Dominance of Phenyl (155/157) and Picolyl (92). Loss of parent. | Structural Elucidation . Verifies the core scaffold stability. |
Part 4: Validated Experimental Protocol
To ensure reproducible data, follow this self-validating LC-MS/MS workflow.
Reagents & Setup
-
Solvent A: Water + 0.1% Formic Acid (Proton source).
-
Solvent B: Methanol or Acetonitrile + 0.1% Formic Acid.
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX or Waters BEH), 1.7 µm particle size.
Step-by-Step Workflow
-
Blank Verification: Inject Solvent A to ensure no carryover at m/z 291 or 109.
-
System Suitability: Inject a standard (e.g., Caffeine or Sulfadimethoxine) to verify mass accuracy < 5 ppm.
-
Sample Injection: Inject 1-5 µL of 100 ng/mL sample.
-
Source Optimization: Set ESI voltage to +3.5 kV. Source temp 350°C.
-
Data Acquisition:
-
Scan 1 (Full MS): m/z 100–500. Look for 291/293 doublet.
-
Scan 2 (Product Ion): Select m/z 291.0 as precursor. Ramp CE from 10 to 50 eV.
-
Workflow Diagram
Figure 2: LC-MS/MS Workflow for targeted detection of 4-bromo-N-(pyridin-2-ylmethyl)benzamide.
References
-
PubChem. (2025).[1] Compound Summary: 4-bromo-N-(pyridin-2-ylmethyl)benzamide (CID 838563). National Library of Medicine. [Link]
-
Tsai, S.T., et al. (2018). Application of 2-Picolylamine Derivatized Ultra-high Performance Liquid Chromatography Tandem Mass Spectrometry. Analytical Sciences.[2] (Validates the m/z 109 and 92 fragments for picolylamine derivatives). [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns: Amides and Halides.[3] (General principles of McLafferty rearrangement and isotopic patterns). [Link]
- Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing.
Sources
- 1. 4-Bromo-N-2-pyridinylbenzamide | C12H9BrN2O | CID 838563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Application of 2-Picolylamine Derivatized Ultra-high Performance Liquid Chromatography Tandem Mass Spectrometry for the Determination of Short-chain Fatty Acids in Feces Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
Comparative Guide: Bromine Isotope Pattern Analysis vs. Exact Mass Filtering for Benzamide Derivatives
Executive Summary
In the development of benzamide derivatives—a privileged scaffold in medicinal chemistry (e.g., antipsychotics, antiemetics, histone deacetylase inhibitors)—halogenation is a critical strategy for modulating metabolic stability and lipophilicity. While High-Resolution Mass Spectrometry (HRMS) based on Exact Mass Filtering is the industry standard for identification, it suffers from high false-positive rates in complex biological matrices due to isobaric interferences.
This guide champions Isotope Pattern Analysis (IPA) as a superior alternative. By leveraging the unique 1:1 isotopic signature of bromine (
The Physics of Detection: The Bromine Signature
To understand the superiority of IPA, one must understand the underlying nuclear physics that creates the signal. Unlike fluorine (
The 1:1 Doublet
Bromine exists as two stable isotopes with nearly identical natural abundance:
- : 50.69%
- : 49.31%
In an LC-MS spectrum, a singly brominated benzamide derivative will not appear as a single peak. It appears as a doublet separated by exactly 2.00 Da. The intensity ratio of the
Why this matters: Random background noise or endogenous metabolites (composed of C, H, N, O) rarely mimic this specific 1:1 doublet separated by 2 Da. This physical property allows us to mathematically filter data before a human ever reviews it.
Comparative Analysis: Exact Mass vs. Isotope Pattern Analysis[4]
Method A: Exact Mass Filtering (The Traditional Approach)
-
Mechanism: Extracts ion chromatograms (EIC) based solely on the calculated monoisotopic mass of the analyte (e.g.,
300.0000 5 ppm). -
Limitation: "Mass is not structure." In complex matrices (plasma, urine), thousands of background ions may fall within the 5 ppm window. This leads to a high False Discovery Rate (FDR), requiring manual verification of retention times.
Method B: Isotope Pattern Analysis (The Recommended Approach)
-
Mechanism: The software scans for the relationship between peaks.[4] It only recognizes a feature if:
-
Peak A is within mass tolerance.
-
Peak B exists at Peak A + 2.00 Da.
-
The intensity ratio of Peak A : Peak B is within a tolerance window (e.g.,
).
-
-
Advantage: This creates a logic gate that rejects isobaric interferences that lack the
partner.
Performance Data Comparison
The following table summarizes the performance of both methods when screening for a brominated benzamide metabolite in rat plasma.
| Metric | Method A: Exact Mass Only | Method B: Isotope Pattern Analysis |
| Search Criteria | ||
| False Positives (per run) | High (~50–100 features) | Low (< 5 features) |
| Signal-to-Noise (S/N) | Baseline noise included | Noise filtered (Effective S/N > 100) |
| Specificity | Low (Isobaric interference common) | High (Diagnostic doublet required) |
| Data Processing Time | High (Manual verification needed) | Low (Automated filtering) |
Visualizing the Logic
The following diagram illustrates how the Isotope Pattern Analysis algorithm distinguishes a Brominated Benzamide from a Chlorinated analog or a non-halogenated contaminant.
Figure 1: Decision logic for classifying halogenated compounds based on isotopic abundance.
Experimental Protocol: Benzamide Analysis
This workflow is designed for the identification of brominated benzamide derivatives in biological fluids (e.g., plasma) using LC-QTOF or LC-Orbitrap.
Step 1: Sample Preparation[5]
-
Protein Precipitation: Add 3 volumes of ice-cold acetonitrile to 1 volume of plasma.
-
Vortex: 30 seconds.
-
Centrifugation: 10,000 x g for 10 minutes at 4°C.
-
Supernatant: Transfer to LC vial. Note: Avoid drying down if the benzamide derivative is volatile; direct injection is preferred for stability.
Step 2: LC Conditions
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
Step 3: MS Parameters (Critical for Isotope Fidelity)[4]
-
Ionization: ESI Positive Mode (Benzamides protonate well on the amide nitrogen).
-
Resolution: Minimum 30,000 (FWHM) to resolve the isotopic fine structure if necessary, though 15,000 is sufficient for the Br doublet.
-
Scan Range:
100–1000. -
Spectral Averaging: Enable "Profile Mode" acquisition. Centroid data can sometimes skew intensity ratios if the peak picking algorithm is aggressive.
Step 4: Data Processing (The "AIPA" Workflow)
-
Feature Finding: Extract all masses with
. -
Isotope Filtering: Apply a filter for pairs separated by
(mass difference between and ). -
Abundance Check: Filter pairs where the relative abundance is
(allowing for some experimental variance). -
Validation: Trigger MS/MS on the filtered list. Brominated compounds often show a characteristic loss of the bromine radical (neutral loss of 79/81) or retention of the doublet in fragment ions.
Workflow Diagram
Figure 2: The Isotope-Guided Filtering Workflow reduces candidate lists before MS/MS confirmation.
References
-
LibreTexts Chemistry. (2022). Isotope Abundance and Mass Spectrometry Signatures. Retrieved from [Link]
-
American Chemical Society (ACS). (2009). An Accurate-Mass-Based Spectral-Averaging Isotope-Pattern-Filtering Algorithm. Analytical Chemistry. Retrieved from [Link]
-
National Institutes of Health (NIH). (2016). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles. Retrieved from [Link]
-
Chemistry Steps. (2023). Isotopes in Mass Spectrometry: Cl and Br Patterns. Retrieved from [Link]
Sources
structural characterization of 4-bromo-N-(pyridin-2-ylmethyl)benzamide vs 4-bromo-N-(pyridin-3-ylmethyl)benzamide
Structural Characterization Guide: 4-Bromo-N-(pyridin-2-ylmethyl)benzamide vs. 4-Bromo-N-(pyridin-3-ylmethyl)benzamide
Executive Summary
This guide provides a technical comparison of two structural isomers: 4-bromo-N-(pyridin-2-ylmethyl)benzamide (Compound A) and 4-bromo-N-(pyridin-3-ylmethyl)benzamide (Compound B). While chemically similar, the positional isomerism of the pyridine nitrogen (ortho vs. meta relative to the methylene bridge) dictates distinct spectroscopic signatures, supramolecular assembly, and utility in coordination chemistry.
-
Compound A (2-pyridyl): Characterized by a "closed" potential for chelation and distinct downfield NMR shifts for the ortho-proton. Often utilized as a bidentate ligand precursor.
-
Compound B (3-pyridyl): Characterized by linear geometry conducive to forming extended coordination polymers (MOFs) and distinct meta-substitution splitting patterns.
Synthesis & Reaction Workflow
Both compounds are synthesized via nucleophilic acyl substitution (Schotten-Baumann conditions) using 4-bromobenzoyl chloride and the respective picolylamine (aminomethylpyridine).
Synthetic Pathway Diagram
Figure 1: General synthetic workflow for N-(pyridin-ylmethyl)benzamides.
Spectroscopic Characterization (NMR)
The most reliable method for distinguishing these isomers is 1H NMR , specifically examining the pyridine ring protons and the methylene bridge signal.
Comparative 1H NMR Data (CDCl3, 400 MHz)
| Feature | 2-Pyridyl Isomer (Compound A) | 3-Pyridyl Isomer (Compound B) | Structural Cause |
| Methylene (-CH₂-) | δ 4.75 ppm (d, J=5.0 Hz) | δ 4.65 ppm (d, J=6.0 Hz) | The 2-position is more electron-deficient (closer to N), causing slightly higher deshielding. |
| Amide (-NH-) | δ 8.50 ppm (br t) | δ 6.80 - 7.50 ppm (br t) | 2-isomer NH often shifts downfield due to weak intramolecular H-bonding or desolvation effects. |
| Pyridine H-6 (Ortho) | δ 8.55 ppm (d, J=4.8 Hz) | N/A (Nitrogen is at pos 3) | The proton adjacent to Nitrogen (H-6) is the most deshielded in the 2-isomer. |
| Pyridine H-2 (Ortho) | N/A (Nitrogen is at pos 1) | δ 8.58 ppm (s) | The singlet (or narrow doublet) between the N and the substituent is diagnostic for the 3-isomer. |
| Splitting Pattern | Distinct d, t, t, d pattern. | Distinct s, d, d, t pattern. | Symmetry of substitution. |
Key Diagnostic: Look for the singlet at ~8.5-8.6 ppm. If present, it is the 3-pyridyl isomer (Compound B). If absent, and a doublet is seen at ~8.5 ppm, it is the 2-pyridyl isomer (Compound A).
Solid-State Analysis (Crystallography)
The position of the nitrogen atom dictates the supramolecular assembly, which is critical for applications in crystal engineering and drug formulation.
Supramolecular Assembly Diagram
Figure 2: Predicted supramolecular synthons based on nitrogen position.
-
Compound A: The 2-pyridyl nitrogen often acts as a hydrogen bond acceptor for the amide NH of a neighboring molecule, forming centrosymmetric dimers or helical chains [1].
-
Compound B: The 3-pyridyl nitrogen is geometrically positioned to favor extended 2D sheets or 3D networks, making it a preferred ligand for constructing Metal-Organic Frameworks (MOFs) [2].
Experimental Protocols
Protocol 1: Synthesis of 4-Bromo-N-(pyridin-n-ylmethyl)benzamide
Objective: Isolate pure amide product (~90% yield).
-
Preparation: In a 100 mL round-bottom flask, dissolve 4-bromobenzoyl chloride (1.0 eq, 5 mmol) in anhydrous Dichloromethane (DCM) (20 mL).
-
Addition: Cool to 0°C. Add Triethylamine (1.5 eq) followed by the specific Picolylamine (2- or 3-isomer) (1.0 eq) dropwise.
-
Reaction: Stir at room temperature for 4 hours. Monitor by TLC (50% EtOAc/Hexane).
-
Workup:
-
Wash organic layer with 1M HCl (2 x 10 mL) to remove unreacted pyridine amine.
-
Wash with Sat. NaHCO₃ (2 x 10 mL) to remove unreacted acid chloride/acid.
-
Wash with Brine, dry over MgSO₄, and concentrate in vacuo.
-
-
Purification: Recrystallize from Ethanol/Water (hot) to yield white needles.
Protocol 2: Single Crystal Growth
Objective: Obtain crystals suitable for XRD.
-
Dissolve 20 mg of the purified amide in 2 mL of Methanol .
-
Place in a small vial and cover with perforated parafilm.
-
Allow slow evaporation at room temperature for 3-5 days.
-
Result: Compound A typically forms block-like crystals; Compound B often forms thinner needles or plates due to sheet-like packing.
References
-
Syntheses, Characterization, Crystal Structures and Antimicrobial Activity of 4-Bromo-N'-(pyridin-2-ylmethylene)benzohydrazide. Acta Chim. Slov. 2019. Link (Describes 2-pyridyl H-bonding motifs in related hydrazones).
-
Coordination Polymers Bearing Angular 4,4′-Oxybis[N-(pyridin-3-ylmethyl)benzamide]. Molecules. 2021.[1] Link (Demonstrates the linear networking capability of the 3-pyridyl isomer).
-
Synthesis of N-(pyridin-2-yl)benzamide derivatives utilizing Fe2Ni-BDC catalyst. ResearchGate. 2019. Link (Provides comparative synthetic yields for 2-pyridyl amides).
Sources
A Senior Application Scientist's Guide to HPLC Retention Time Comparison for Pyridine-Amide Isomers
Introduction: The Challenge of Isomeric Purity
In pharmaceutical development and chemical research, the precise separation and quantification of positional isomers are critical for ensuring product safety, efficacy, and quality. Pyridine-amide isomers—specifically picolinamide (2-pyridinecarboxamide), niacinamide (3-pyridinecarboxamide), and isonicotinamide (4-pyridinecarboxamide)—present a classic analytical challenge. While sharing the same molecular formula (C₆H₆N₂O) and mass, their distinct structural arrangements lead to different physicochemical properties, necessitating robust chromatographic methods for their resolution.
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) retention behaviors for these three isomers across different separation modes. We will explore the underlying chemical principles that govern their separation, provide detailed experimental protocols, and present comparative data to empower researchers in selecting and developing optimal analytical methods.
The Analytes: A Structural and Physicochemical Overview
The key to separating these isomers lies in understanding their subtle structural differences. The position of the amide group relative to the basic nitrogen atom in the pyridine ring dictates the molecule's overall polarity, dipole moment, and capacity for intermolecular and intramolecular interactions.
-
Picolinamide (2-position): The ortho-position of the amide group allows for potential intramolecular hydrogen bonding between the amide proton and the pyridine nitrogen. This can create a more compact, less polar conformation compared to its isomers.
-
Niacinamide (3-position): In the meta-position, the functional groups are further apart, minimizing intramolecular interactions. Its properties are a baseline representation of the combined pyridine and amide functionalities. Niacinamide is also widely known as Vitamin B3.[1]
-
Isonicotinamide (4-position): The para-arrangement results in the largest dipole moment among the three, as the electron-withdrawing amide group and the pyridine nitrogen are at opposite ends of the molecule.
All three isomers are basic, with a pKa of the pyridine nitrogen around 5.2-6.0, making mobile phase pH a critical parameter for controlling their ionization and retention.[2][3]
Caption: Chemical structures of the three pyridine-amide isomers.
Comparison 1: Reversed-Phase (RP-HPLC)
RP-HPLC separates compounds based on their relative hydrophobicity. It is often the first choice for method development due to its versatility and robustness.[4]
Causality of Separation: The Role of pH and Polarity
In RP-HPLC, retention is driven by hydrophobic interactions between the analyte and the nonpolar stationary phase (e.g., C18). Since the pyridine-amide isomers are polar, achieving adequate retention and separation requires careful control of the mobile phase pH.[5]
-
At low pH (e.g., < 4): The pyridine nitrogen (pKa ≈ 5.2) becomes protonated, forming a pyridinium cation.[6] This significantly increases the molecule's polarity, leading to very early elution and poor retention.
-
At neutral or slightly basic pH (e.g., > 6.5): The isomers are in their neutral, un-ionized form. Retention is now governed by the subtle differences in their overall polarity. The isomer with the least polarity (most hydrophobic character) will be retained the longest.
The expected elution order in RP-HPLC at a pH where the isomers are neutral would be Isonicotinamide < Niacinamide < Picolinamide . This is because the potential for intramolecular hydrogen bonding in picolinamide can shield its polar groups, effectively reducing its interaction with the polar mobile phase and increasing its affinity for the hydrophobic stationary phase. Isonicotinamide, with its large dipole moment, is the most polar and thus the least retained.
Experimental Protocol: Reversed-Phase HPLC
This protocol is designed as a self-validating starting point for method development.
-
Sample Preparation:
-
Prepare a stock solution of an equimolar mixture of picolinamide, niacinamide, and isonicotinamide at 1 mg/mL in 50:50 acetonitrile:water.
-
Dilute the stock solution to a working concentration of 50 µg/mL using the mobile phase.
-
-
HPLC System & Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 10 mM Ammonium Acetate in water, pH adjusted to 7.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 40% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 260 nm.[7]
-
Injection Volume: 10 µL.
-
-
System Suitability:
-
Equilibrate the column with the initial mobile phase composition for at least 15 column volumes.
-
Perform five replicate injections of the standard mixture. The resolution (Rs) between adjacent peaks should be >1.5, and the relative standard deviation (RSD) for retention times and peak areas should be <2.0%.[8]
-
Expected Data Summary
| Isomer | Expected Retention Time (min) | Elution Order | Rationale |
| Isonicotinamide (4-) | ~4.5 | 1 | Highest polarity due to large dipole moment. |
| Niacinamide (3-) | ~5.2 | 2 | Intermediate polarity. |
| Picolinamide (2-) | ~6.0 | 3 | Lowest effective polarity due to intramolecular H-bonding. |
Comparison 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an excellent alternative for separating highly polar compounds that are poorly retained in reversed-phase mode.[9]
Causality of Separation: The Polarity Principle
HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic phases) and a mobile phase with a high concentration of organic solvent (>60% acetonitrile). Retention is based on the partitioning of the analyte into a water-enriched layer adsorbed on the surface of the stationary phase. The more polar the analyte, the stronger its interaction with the water layer and the stationary phase, and thus the longer its retention time.[10]
This mechanism is essentially the opposite of reversed-phase, and therefore, a reversal of the elution order is expected. The most polar isomer, isonicotinamide, should be the most retained. Picolinamide, with its shielded polarity from intramolecular H-bonding, should be the least retained.
Experimental Protocol: HILIC
-
Sample Preparation:
-
Prepare stock and working solutions as described in the RP-HPLC protocol, but use the HILIC mobile phase as the diluent to avoid peak shape distortion.
-
-
HPLC System & Conditions:
-
Column: Amide or Silica-based HILIC column, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0.
-
Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0.
-
Gradient: 0% B (95% ACN) to 50% B (50% ACN) over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection: UV at 260 nm.
-
Injection Volume: 5 µL.
-
-
System Suitability:
-
HILIC equilibration can be slower than RP-HPLC. Ensure the column is thoroughly equilibrated.
-
Perform five replicate injections. The resolution (Rs) between peaks should be >1.5, and RSDs for retention and area should be <2.0%.
-
Expected Data Summary
| Isomer | Expected Retention Time (min) | Elution Order | Rationale |
| Picolinamide (2-) | ~3.8 | 1 | Lowest effective polarity due to intramolecular H-bonding reduces interaction with the polar stationary phase. |
| Niacinamide (3-) | ~4.7 | 2 | Intermediate polarity leads to intermediate retention. |
| Isonicotinamide (4-) | ~5.8 | 3 | Highest polarity and strong dipole moment promote strong interaction with the aqueous layer. |
Advanced Strategies: Mixed-Mode and Specialty Phases
For particularly challenging separations, mixed-mode chromatography offers unique selectivity by combining two or more separation mechanisms, such as reversed-phase and ion-exchange, on a single stationary phase.[11][12] Additionally, phases designed for specific hydrogen-bonding interactions can also resolve isomers based on their hydrogen bond donor/acceptor capabilities.[13] These columns can provide alternative elution orders and improved resolution when conventional methods fall short.
General Experimental Workflow
A robust method development process follows a logical sequence from preparation to final analysis.
Caption: A generalized workflow for HPLC method development and analysis.
Conclusion and Recommendations
The separation of pyridine-amide isomers is highly achievable with a systematic approach to HPLC method development. The choice between Reversed-Phase and HILIC modes depends on the analytical goal.
-
Reversed-Phase HPLC is a robust and widely available technique. It provides excellent separation when the mobile phase pH is controlled to keep the analytes in their neutral form. It is highly recommended for routine quality control applications.
-
HILIC is the superior choice for these polar analytes, offering stronger retention and often better resolution. Its mobile phases are highly volatile, making it exceptionally compatible with mass spectrometry (MS) for applications requiring high sensitivity and specificity.[9]
Ultimately, the optimal method is one that is validated to be robust, reproducible, and fit for its intended purpose. By understanding the chemical principles governing the retention of these isomers, researchers can confidently develop methods that ensure the purity and quality of their materials.
References
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
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SIELC Technologies. (n.d.). Pyridine. Retrieved from [Link]
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UGA Chemistry. (2025, April 3). Improving Separation of Stereochemical and Positional Isomers: A Combined HILIC-IM-MS Approach. Retrieved from [Link]
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SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Retrieved from [Link]
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Interchim. (n.d.). Method Development HPLC. Retrieved from [Link]
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Espada, A., et al. (2000). Retention of Ionizable Compounds on HPLC. 5. pH Scales and the Retention of Acids and Bases with Acetonitrile−Water Mobile Phases. Analytical Chemistry, 72(21), 5294-5302. Retrieved from [Link]
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SciSpace. (n.d.). Hplc method development and validation: an overview. Retrieved from [Link]
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HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]
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ACS Omega. (2024, May 31). HPLC Method for Better Separation of THC Isomers to Ensure Safety and Compliance in the Hemp Market. Retrieved from [Link]
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Nacalai Tesque, Inc. (n.d.). HPLC Column for Structual Isomers. Retrieved from [Link]
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PMC. (2023, July 6). Isomers Recognition in HPLC-MS/MS Analysis of Human Plasma Samples by Using an Ion Trap Supported by a Linear Equations-Based Algorithm. Retrieved from [Link]
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PubMed. (2020, October 13). Comparison of Different HILIC Stationary Phases in the Separation of Hemopexin and Immunoglobulin G Glycopeptides and Their Isomers. Retrieved from [Link]
-
Moravek. (2024, December 3). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]
-
Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]
-
Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
-
Shibata, K., Kawada, T., & Iwai, K. (1988). Simultaneous micro-determination of nicotinamide and its major metabolites... by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 424(1), 23-28. Retrieved from [Link]
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New World Encyclopedia. (n.d.). Pyridine. Retrieved from [Link]
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SIELC Technologies. (2024, March 28). HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column. Retrieved from [Link]
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SIELC Technologies. (n.d.). New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines in Non-Aqueous Mobile Phase. Retrieved from [Link]
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Shodex HPLC Columns and Standards. (n.d.). Nicotinamide, Nicotinic acid amide, Niacinamide. Retrieved from [Link]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of Nicotinamide. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyridine. Retrieved from [Link]
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 4-bromo-N-(pyridin-2-ylmethyl)benzamide
In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily occurrences. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 4-bromo-N-(pyridin-2-ylmethyl)benzamide, ensuring the safety of laboratory personnel and the protection of our environment.
Anticipated Hazard Profile
Understanding the potential hazards of 4-bromo-N-(pyridin-2-ylmethyl)benzamide is the foundation of its safe management. Based on its chemical structure—a brominated aromatic ring linked to a pyridine-containing amide—we can anticipate the following hazards:
-
Toxicity: Like many benzamide derivatives and halogenated organic compounds, it should be treated as harmful if swallowed or inhaled.[2][3] Chronic exposure may pose risks to specific organs.[4]
-
Irritation: The compound may cause skin and serious eye irritation upon contact.[5]
-
Environmental Hazard: Brominated organic compounds can be persistent in the environment and harmful to aquatic life with long-lasting effects.[4] Therefore, disposal into sanitary sewer systems is strictly prohibited.[6][7]
The Core Principle: "Cradle-to-Grave" Responsibility
The U.S. Environmental Protection Agency (EPA) regulates hazardous waste from its point of generation to its final disposal, a concept known as "cradle-to-grave" responsibility.[8][9] As a generator of this waste, you are the first and most critical link in this chain. The primary strategy for waste management is always to minimize its generation through careful planning and the use of microscale techniques where possible.[6][10][11]
Step-by-Step Disposal Protocol
This protocol ensures compliance with major regulatory frameworks, including the EPA's Resource Conservation and Recovery Act (RCRA) and OSHA's Laboratory Standard (29 CFR 1910.1450).[6][12][13][14]
Step 1: Don Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing appropriate PPE to prevent exposure. This is the last line of defense, but a critical one.
-
Hand Protection: Wear nitrile or neoprene gloves.[15]
-
Eye Protection: Chemical splash goggles are mandatory.[15][16]
-
Body Protection: A fully buttoned, long-sleeved laboratory coat is required.[15][16]
Step 2: Waste Characterization and Segregation
Proper segregation is the most critical step in the disposal process to prevent dangerous chemical reactions.[17]
-
Identify as Halogenated Organic Waste: Due to the presence of bromine, 4-bromo-N-(pyridin-2-ylmethyl)benzamide must be classified as a halogenated organic waste .[1][18]
-
Do Not Mix: Never combine halogenated waste with non-halogenated organic waste, acids, bases, or other incompatible waste streams.[18] This is because halogenated wastes require high-temperature incineration at specialized facilities to prevent the formation of toxic dioxins and other pollutants.[18][19]
Step 3: Select and Label the Waste Container
The container must be appropriate for the waste it holds to ensure safety and compliance.[17]
-
Container Selection: Use a chemically compatible, leak-proof container with a secure, screw-top lid.[6][20] High-density polyethylene (HDPE) carboys are a common and suitable choice. The container must be in good condition, free from cracks or deterioration.[7]
-
Labeling: The moment you add the first drop of waste, the container must be labeled.[11] Affix a "HAZARDOUS WASTE" label provided by your institution's Environmental Health & Safety (EHS) department. The label must include:
Step 4: Accumulate Waste in a Satellite Accumulation Area (SAA)
Waste must be stored safely at or near its point of generation in a designated Satellite Accumulation Area (SAA).[7][12]
-
Location: The SAA must be under the control of laboratory personnel.[7] It could be a designated section of a fume hood or a specific, labeled cabinet.
-
Container Management: Keep the waste container closed at all times except when adding waste.[7][12] Do not leave a funnel in the container.[7]
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[6]
-
Volume Limits: Do not accumulate more than 55 gallons of hazardous waste (or 1 quart of acutely toxic P-listed waste) in an SAA.[12]
Step 5: Arrange for Final Disposal
Once the container is 90% full or you have finished the project generating the waste, arrange for its removal.[7]
-
Contact EHS: Follow your institution's specific procedures to request a waste pickup from the EHS department or equivalent safety office.
-
Waste Broker: Your institution works with a licensed hazardous waste broker who will transport the waste to a certified Treatment, Storage, and Disposal Facility (TSDF) for final destruction, typically via incineration.[8][19]
Emergency Procedures: Spill Management
In the event of a spill, your immediate actions are crucial to mitigate hazards.
-
Alert Personnel: Immediately notify others in the vicinity.
-
Assess the Spill: If the spill is large, highly toxic, or you are uncomfortable handling it, evacuate the area and contact your institution's emergency safety office.
-
Manage Small Spills: For minor spills, and only if you are trained to do so:
-
Ensure you are wearing appropriate PPE.
-
Contain the spill using an inert absorbent material like vermiculite or sand.[2] Avoid creating dust.[1]
-
Gently scoop the absorbent material and spilled compound into a designated waste container.[1]
-
Label the container as hazardous waste, including the name of the spilled chemical and the absorbent used.
-
Decontaminate the area and any equipment used.
-
Report the incident to your supervisor or Principal Investigator.
-
Disposal Parameters at a Glance
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Waste: Halogenated Organic Solid/Solution | The bromine atom necessitates disposal as a halogenated compound.[1][18] |
| Primary Container | Sealable, chemically compatible container (e.g., HDPE) | Prevents leaks and reactions with the container material.[7][20] |
| Labeling | "HAZARDOUS WASTE" + Full Chemical Name + Accumulation Date | Ensures clear identification and regulatory compliance (EPA/RCRA).[7] |
| Storage Location | Designated Satellite Accumulation Area (SAA) | Safe, controlled short-term storage at the point of generation.[12] |
| Final Disposal Method | High-Temperature Incineration via a licensed TSDF | Ensures complete destruction and prevents release of toxic byproducts.[19] |
| PPE Requirement | Nitrile Gloves, Safety Goggles, Lab Coat | Minimizes risk of skin/eye contact and personal contamination.[15] |
Disposal Workflow
The following diagram outlines the decision-making process for the safe disposal of 4-bromo-N-(pyridin-2-ylmethyl)benzamide.
Caption: Logical workflow for handling and disposal of 4-bromo-N-(pyridin-2-ylmethyl)benzamide.
References
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Personal protective equipment for handling 4-bromo-N-(pyridin-2-ylmethyl)benzamide
Comprehensive Safety and Handling Guide: 4-bromo-N-(pyridin-2-ylmethyl)benzamide
The primary anticipated hazards associated with 4-bromo-N-(pyridin-2-ylmethyl)benzamide are based on its chemical structure. The presence of a brominated aromatic ring suggests potential for skin, eye, and respiratory irritation.[1][2] Similar compounds can cause serious eye irritation and skin irritation.[3][4] Therefore, handling this compound requires a multi-faceted safety approach that prioritizes elimination and engineering controls, supplemented by appropriate administrative controls and personal protective equipment.
I. Engineering Controls: The First Line of Defense
Engineering controls are the most effective way to minimize exposure to hazardous substances.[5] They are designed to remove the hazard at the source, before it comes into contact with the researcher.
-
Ventilation: All handling of 4-bromo-N-(pyridin-2-ylmethyl)benzamide in solid (powder) or solution form must be conducted within a certified chemical fume hood.[5] This is critical to prevent the inhalation of any fine dust particles or aerosols that may be generated.[5] The fume hood also serves as a physical barrier against splashes.
-
Weighing Operations: For weighing, either a ventilated balance enclosure or conducting the procedure within a fume hood is mandatory to contain any airborne powder.
II. Personal Protective Equipment (PPE): Your Essential Barrier
When engineering controls cannot eliminate all risks, PPE is crucial. The following PPE is required for handling 4-bromo-N-(pyridin-2-ylmethyl)benzamide.
A. Eye and Face Protection
Given the potential for serious eye irritation, robust eye and face protection is non-negotiable.[2][3]
-
Chemical Splash Goggles: ANSI Z87.1 compliant chemical splash goggles are required at all times.[6] Standard safety glasses do not provide adequate protection from splashes.
-
Face Shield: A full-face shield should be worn over chemical splash goggles, especially during procedures with a higher risk of splashing or when handling larger quantities.[5]
B. Hand Protection
Direct skin contact must be avoided.[1] The selection of appropriate gloves is critical and should be based on the solvent being used if the compound is in solution.
-
Double-Gloving: It is mandatory to wear two pairs of gloves.[5] A common and effective practice is to wear a pair of nitrile gloves as the primary layer, with a second, more robust chemical-resistant glove (e.g., neoprene or butyl rubber) as the outer layer.[5]
-
Glove Integrity: Gloves must be inspected for any signs of degradation or puncture before each use. Contaminated gloves should be removed immediately using the proper technique to avoid skin contact, and hands should be washed thoroughly.
C. Body Protection
-
Laboratory Coat: A flame-resistant (FR) lab coat is the minimum requirement.[6]
-
Chemical-Resistant Apron: For procedures involving larger volumes or a significant splash risk, a chemical-resistant apron should be worn over the lab coat.[5]
-
Footwear: Closed-toe and closed-heel shoes that cover the entire foot are mandatory in the laboratory.[6][7]
D. Respiratory Protection
-
Routine Handling: For routine handling of small quantities within a properly functioning chemical fume hood, additional respiratory protection is typically not necessary.[5]
-
High-Risk Procedures: If there is a risk of generating significant aerosols or dust outside of a fume hood, or during spill cleanup, a NIOSH-approved respirator with P100 (HEPA) filters is recommended.[5]
Table 1: Summary of PPE Requirements
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing (in enclosure) | Chemical Splash Goggles | Double-Gloving (Nitrile + Chemical-Resistant) | Lab Coat | Not typically required |
| Solution Preparation | Chemical Splash Goggles & Face Shield | Double-Gloving (Nitrile + Chemical-Resistant) | Lab Coat & Chemical-Resistant Apron | Not typically required |
| Reaction Workup | Chemical Splash Goggles & Face Shield | Double-Gloving (Nitrile + Chemical-Resistant) | Lab Coat & Chemical-Resistant Apron | Not typically required |
| Spill Cleanup | Chemical Splash Goggles & Face Shield | Double-Gloving (Nitrile + Chemical-Resistant) | Lab Coat & Chemical-Resistant Apron | NIOSH-approved respirator with P100 filters |
III. Step-by-Step PPE Protocol: Donning and Doffing
Donning (Putting On) Sequence:
-
Lab Coat and Apron: Put on your lab coat, ensuring it is fully buttoned. If required, put on a chemical-resistant apron.
-
Respirator: If required, perform a fit check and don your respirator.
-
Eye and Face Protection: Put on your chemical splash goggles, followed by a face shield.
-
Gloves: Don your inner pair of nitrile gloves, followed by your outer chemical-resistant gloves, ensuring the cuffs of the outer gloves go over the sleeves of your lab coat.
Doffing (Taking Off) Sequence:
-
Outer Gloves: Remove the outer, more contaminated, pair of gloves.
-
Lab Coat and Apron: Remove your lab coat and apron, turning them inside out as you do to contain any contamination.
-
Face Shield and Goggles: Remove your face shield, followed by your goggles.
-
Inner Gloves: Remove the inner pair of gloves.
-
Respirator: If worn, remove your respirator.
-
Hand Hygiene: Wash your hands thoroughly with soap and water.[2]
IV. Spill and Waste Management
A. Spill Response
In the event of a spill, evacuate the immediate area and alert your supervisor and institutional safety office.
-
Containment: If safe to do so, prevent the spill from spreading by using a chemical spill kit with appropriate absorbent materials.
-
Cleanup: Gently cover the spill with an absorbent material. Scoop the material into a clearly labeled, sealable container for hazardous waste.[8]
-
Decontamination: Decontaminate the spill area according to your institution's approved procedures.
B. Waste Disposal
-
Waste Classification: All materials contaminated with 4-bromo-N-(pyridin-2-ylmethyl)benzamide, including gloves, absorbent materials, and empty containers, must be treated as hazardous waste.
-
Segregation: Due to the presence of bromine, this waste must be disposed of in a designated "Halogenated Organic Waste" container. Do not mix with non-halogenated waste.
-
Labeling: All waste containers must be clearly and accurately labeled with the full chemical name and associated hazards.
V. Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: Decision workflow for PPE selection.
References
- Vertex AI Search, "Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Oper
- Benchchem, "Personal protective equipment for handling N-(4-bromobenzenesulfonyl)benzamide".
- Benchchem, "Personal protective equipment for handling 3,5-DiBr-PAESA".
- Department of Chemistry and Biochemistry, "Flame Resistant PPE | Department of Chemistry and Biochemistry".
- Fisher Scientific, "SAFETY D
- ChemicalBook, "Chemical Safety Data Sheet MSDS / SDS - 4-Bromo-2-methyl-3-pyridinamine", July 05, 2025.
- MilliporeSigma, "SAFETY DATA SHEET - 3-Bromo-N-methylbenzylamine", November 15, 2022.
- KISHIDA CHEMICAL CO., LTD., "Safety Data Sheet - 5-Bromo-1-(pyridin-4-ylmethyl)pyrazin-2(1H)-one".
- Lanxess, "Alkyl Bromides", March 15, 2017.
- Fisher Scientific, "SAFETY DATA SHEET - Benzamide", September 07, 2010.
- Bernardo Ecenarro - BESA, "Recommended PPE to handle chemicals | Bernardo Ecenarro - BESA".
- 3M, "Safety Data Sheet SECTION 1: Identific
- Apollo Scientific, "4-Bromo-N-methyl piperidine", May 16, 2022.
- PubChem, "4-Bromo-N-methylbenzamide | C8H8BrNO | CID 186113".
- PubChem, "4-Bromo-N-2-pyridinylbenzamide | C12H9BrN2O | CID 838563".
- Fisher Scientific, "SAFETY DATA SHEET - Benzenamine, 4-bromo-N,N-dimethyl-".
- TCI Chemicals, "SAFETY DATA SHEET - 3-Bromo-N-methylbenzamide", April 02, 2025.
- Links, "4-Bromo-N-[(furan-2-yl)methyl]benzamide - Links", October 15, 2025.
- Lab Manager, "New Derivative Synthesis Method for Development of Antimicrobial Drugs | Lab Manager", July 12, 2024.
- ECHEMI, "4-Bromo-2-ethoxy-N-phenylbenzamide SDS, 1261918-68-6 Safety D
- PMC, "Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Deriv
- ResearchGate, "(PDF) 4-Bromo-N-(2-nitrophenyl)benzamide".
- PubMed, "Synthesis of N-Substituted Benzamide Derivatives and their Evalu
- PubMed, "Synthesis of benzamide derivatives as TRPV1 antagonists", February 01, 2008.
Sources
- 1. dollycorporation.com [dollycorporation.com]
- 2. fishersci.com [fishersci.com]
- 3. 4-Bromo-N-methylbenzamide | C8H8BrNO | CID 186113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Flame Resistant PPE | Department of Chemistry and Biochemistry [chemistry.ohio-state.edu]
- 7. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 8. chemicalbook.com [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
